Product packaging for Salmeterol-d3(Cat. No.:CAS No. 497063-94-2)

Salmeterol-d3

Cat. No.: B020994
CAS No.: 497063-94-2
M. Wt: 418.6 g/mol
InChI Key: GIIZNNXWQWCKIB-LPUTUNIKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Salmeterol-d3 is intended for use as an internal standard for the quantification of salmeterol by GC- or LC-MS. Salmeterol is a long-acting β2-adrenergic receptor agonist (β2-AR;  EC50s = 0.79, 63.1, and 9.4 nM for β2-, β1-, and β3-ARs, respectively). It inhibits electrically-stimulated contraction of isolated guinea pig trachea strips (EC50 = 2.51 nM) and histamine-induced bronchoconstriction in guinea pigs via aerosol administration of doses ranging from 0.12 to 12 mM. Salmeterol binds to an exosite domain of β2-adrenergic receptors, producing a slow onset of action and prolonged activation. Formulations containing salmeterol have been used in the treatment of asthma, including exercise-induced asthma, and chronic obstructive pulmonary disease.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H37NO4 B020994 Salmeterol-d3 CAS No. 497063-94-2

Properties

IUPAC Name

4-[1-deuterio-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-[dideuterio(hydroxy)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i20D2,25D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIZNNXWQWCKIB-LPUTUNIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(C=CC(=C1)C([2H])(CNCCCCCCOCCCCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449038
Record name Salmeterol-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497063-94-2
Record name Salmeterol-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Salmeterol-d3: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Salmeterol-d3, a deuterated analog of the long-acting β2-adrenergic receptor agonist, Salmeterol. Its primary application in research is as an internal standard for the highly accurate and precise quantification of Salmeterol in biological matrices using mass spectrometry-based techniques. This guide details its properties, experimental protocols for its use, and the underlying pharmacological signaling pathways of its non-deuterated counterpart, Salmeterol.

Core Concepts: What is this compound?

This compound is a stable isotope-labeled version of Salmeterol, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it chemically identical to Salmeterol in terms of its biological activity but distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[1][2] This key difference allows it to serve as an ideal internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

The primary utility of this compound lies in its ability to correct for variations in sample preparation and instrument response during the analysis of Salmeterol.[1] By adding a known amount of this compound to a biological sample, any loss of the analyte (Salmeterol) during extraction, or fluctuations in the mass spectrometer's signal, will be mirrored by the internal standard. This ensures a highly accurate and precise quantification of Salmeterol concentrations, which is crucial in pharmacokinetic and pharmacodynamic studies.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its application in LC-MS/MS methods for the quantification of Salmeterol.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₅H₃₄D₃NO₄
Molecular Weight 418.6 g/mol
CAS Number 497063-94-2

Data sourced from various chemical suppliers.

Table 2: Typical LC-MS/MS Method Parameters for Salmeterol Quantification using this compound

ParameterTypical Value/Range
Calibration Range 0.05 - 50.00 pg/mL in human plasma[1]
Lower Limit of Quantification (LLOQ) 0.05 pg/mL in human plasma[1]
Internal Standard Concentration 5 pg[1] or 100 ng/mL[3]
Salmeterol MRM Transition Q1: 416.2 m/z, Q3: 189.1 m/z
This compound MRM Transition Q1: 419.2 m/z, Q3: 189.1 m/z
Chromatographic Column C18 reverse-phase
Mobile Phase Acetonitrile and water with additives (e.g., formic acid or ammonium formate)

MRM (Multiple Reaction Monitoring) transitions can vary slightly depending on the instrument and specific method.

Experimental Protocols

This section outlines a typical experimental protocol for the quantification of Salmeterol in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
  • Plasma Sample Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood to separate the plasma.

  • Internal Standard Spiking: Add a known amount of this compound solution to each plasma sample.

  • Protein Precipitation: Add a precipitating agent, such as 0.2 M zinc sulfate, to the plasma sample. Vortex the mixture to ensure thorough mixing and then centrifuge at high speed (e.g., 6000 rpm for 5 minutes) to pellet the precipitated proteins.[1]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.[1]

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a series of solutions to remove interfering substances. A typical wash sequence is water followed by 25% methanol in water.[1]

    • Elution: Elute the analyte (Salmeterol) and the internal standard (this compound) from the cartridge using an organic solvent like acetonitrile.[1]

  • Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen gas at 40°C. Reconstitute the dried residue in a solution compatible with the LC-MS/MS mobile phase.[1]

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a C18 analytical column. Use a gradient elution with a mobile phase consisting of acetonitrile and an aqueous solution (e.g., containing 0.1% formic acid) to separate Salmeterol and this compound from other components in the sample.

  • Mass Spectrometric Detection: Introduce the eluent from the LC column into a tandem mass spectrometer. Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Salmeterol and this compound (as listed in Table 2).

  • Quantification: Construct a calibration curve by analyzing a series of calibration standards with known concentrations of Salmeterol and a fixed concentration of this compound. Determine the concentration of Salmeterol in the unknown samples by comparing the peak area ratio of Salmeterol to this compound against the calibration curve.

Signaling Pathways and Experimental Workflow Visualizations

Salmeterol Signaling Pathway

Salmeterol is a long-acting β2-adrenergic receptor agonist. Its therapeutic effect in asthma and COPD is primarily due to its ability to relax the smooth muscle in the airways. This is achieved through the activation of the β2-adrenergic receptor signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[2][4]

Salmeterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Salmeterol Salmeterol B2AR β2-Adrenergic Receptor Salmeterol->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC Exchange Protein (EPAC) cAMP->EPAC Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to EPAC->Relaxation Contributes to

Figure 1: Salmeterol Signaling Pathway in Airway Smooth Muscle Cells.

Experimental Workflow for Salmeterol Quantification

The following diagram illustrates the typical workflow for quantifying Salmeterol in biological samples using this compound as an internal standard.

Experimental_Workflow start Plasma Sample Collection is_spike Spike with this compound (Internal Standard) start->is_spike protein_precip Protein Precipitation is_spike->protein_precip spe Solid-Phase Extraction (SPE) protein_precip->spe dry_reconstitute Dry Down & Reconstitute spe->dry_reconstitute lc_ms LC-MS/MS Analysis dry_reconstitute->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis end Report Results data_analysis->end

Figure 2: Workflow for Salmeterol Quantification using LC-MS/MS.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, toxicology, and drug metabolism. Its use as an internal standard in LC-MS/MS assays enables the reliable and accurate quantification of Salmeterol in complex biological matrices. Understanding the principles of its application, the detailed experimental protocols, and the underlying pharmacology of Salmeterol is essential for conducting high-quality research and development of respiratory therapeutics.

References

In-Depth Technical Guide: Synthesis and Purification of Deuterated Salmeteral

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Salmeterol, specifically Salmeterol-d3. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate quantification of Salmeterol in biological matrices by mass spectrometry.

Introduction to Deuterated Salmeterol

Salmeterol is a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Deuterated Salmeterol, most commonly this compound, is a stable isotope-labeled version of the parent drug. The incorporation of deuterium atoms provides a distinct mass signature, allowing for its differentiation from the unlabeled drug in analytical assays without altering its chemical properties.

The most common form, this compound, has the following chemical structure, with deuterium atoms strategically placed at positions less susceptible to metabolic exchange:

  • Chemical Name: 4-[1-deuterio-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-[dideuterio(hydroxy)methyl]phenol[1]

  • CAS Number: 497063-94-2[1]

  • Molecular Formula: C₂₅H₃₄D₃NO₄

Synthesis of Deuterated Salmeterol (this compound)

A logical approach would involve the synthesis of a deuterated precursor to the phenylmethanamine portion of the molecule, followed by coupling with the side chain. One possible starting material for the synthesis of non-deuterated Salmeterol is p-hydroxybenzaldehyde.[2] A key intermediate in many published syntheses of Salmeterol is N-benzyl-6-(4-phenylbutoxy) hexan-1-amine.[3]

The following diagram illustrates a potential synthetic pathway for this compound:

Salmeterol_Synthesis cluster_0 Synthesis of Deuterated Precursor cluster_1 Side Chain Synthesis cluster_2 Coupling and Deprotection A 4-Hydroxy-3-(hydroxymethyl)benzoic acid methyl ester B 4-(Benzyloxy)-3-(benzyloxymethyl)benzoic acid methyl ester A->B Protection (BnBr, K2CO3) C [4-(Benzyloxy)-3-(benzyloxymethyl)phenyl](dideuterio)methanol B->C Reduction (LiAlD4) D 4-(Benzyloxy)-3-(benzyloxymethyl)benzaldehyde-d1 C->D Oxidation (PCC) E 2-(Benzyloxy)-5-(1-bromo-2-deuterioacetyl)benzyl benzoate D->E Bromination (Br2, HBr) G Protected Deuterated Salmeterol E->G Coupling with F F 6-(4-Phenylbutoxy)hexan-1-amine F->G H This compound G->H Deprotection (H2, Pd/C)

Caption: Proposed synthetic pathway for this compound.

Plausible Experimental Protocol

The following is a hypothetical, multi-step protocol for the synthesis of this compound.

Step 1: Protection of the starting material

  • 4-Hydroxy-3-(hydroxymethyl)benzoic acid methyl ester is reacted with benzyl bromide in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetone) to protect the phenolic and benzylic hydroxyl groups.

  • The product, 4-(benzyloxy)-3-(benzyloxymethyl)benzoic acid methyl ester, is purified by crystallization or column chromatography.

Step 2: Introduction of deuterium atoms via reduction

  • The protected ester is reduced with a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), in an anhydrous ether solvent (e.g., THF). This step introduces two deuterium atoms at the benzylic position.

  • The resulting deuterated alcohol, --INVALID-LINK--methanol, is isolated after quenching the reaction with a standard workup procedure.

Step 3: Oxidation to the deuterated aldehyde

  • The deuterated alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane. This step forms the deuterated benzaldehyde.

  • The product, 4-(benzyloxy)-3-(benzyloxymethyl)benzaldehyde-d1, is purified by column chromatography.

Step 4: Bromination

  • The deuterated aldehyde is then brominated, for example, using bromine in the presence of a catalyst, to yield the alpha-bromo ketone, 2-(benzyloxy)-5-(1-bromo-2-deuterioacetyl)benzyl benzoate.

Step 5: Coupling with the side chain

  • The brominated intermediate is coupled with 6-(4-phenylbutoxy)hexan-1-amine in a suitable solvent with a base to form the protected, deuterated Salmeterol intermediate.

Step 6: Deprotection

  • The benzyl protecting groups are removed by catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This final step yields this compound.

Purification of Deuterated Salmeterol

High purity of deuterated Salmeterol is crucial for its use as an internal standard. The purification process aims to remove any unreacted starting materials, byproducts, and, importantly, any non-deuterated or partially deuterated Salmeterol species.

Purification Protocol

A multi-step purification process is typically employed:

  • Initial Workup: After the final deprotection step, the crude product is isolated by filtration to remove the catalyst, followed by evaporation of the solvent.

  • Crystallization: The crude this compound can be purified by crystallization from a suitable solvent system, such as isopropanol and n-heptane, which is a method used for the purification of Salmeterol intermediates.[3]

  • Chromatographic Purification: For achieving high chemical and isotopic purity, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice.

The following diagram illustrates a general workflow for the purification and analysis of this compound:

Purification_Workflow A Crude this compound B Crystallization A->B Initial Purification C Preparative HPLC B->C High Purity Separation D Pure this compound C->D Fractions Collection E Purity and Identity Analysis D->E Quality Control

Caption: General purification workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for commercially available deuterated Salmeterol.

Table 1: Specifications of Commercially Available this compound

ParameterSpecificationReference
Chemical Purity (by HPLC) ≥97.2%[4]
min 98%[1]
Isotopic Purity (Atom % D) 99%[4]
98%[1]
Deuterated Forms ≥99% (d1-d3)[1]

Table 2: Isotopic Distribution of a Representative Lot of this compound

Isotopic SpeciesPercentage
d3 94%
d2 6%
d0 Not detected

(Note: Data for Table 2 is representative of a commercially available lot and may vary between batches.)

Analytical Methods for Quality Control

To ensure the identity, purity, and isotopic enrichment of the final product, a combination of analytical techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the deuterated Salmeterol.

  • Mass Spectrometry (MS): Confirms the molecular weight of the deuterated compound and determines the isotopic distribution (the relative amounts of d0, d1, d2, d3, etc.). This is crucial for confirming the successful incorporation of deuterium.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure and to determine the positions of deuterium incorporation by observing the disappearance or reduction of proton signals at the deuterated sites.

Conclusion

The synthesis and purification of deuterated Salmeterol, particularly this compound, is a multi-step process that requires careful control of reaction conditions and rigorous purification to achieve the high chemical and isotopic purity required for its use as an internal standard. While a detailed, publicly available experimental protocol is scarce, a plausible synthetic route can be devised based on known organic chemistry principles. The final product's quality is assured through a combination of chromatographic and spectroscopic analytical techniques. This in-depth guide provides researchers and drug development professionals with a comprehensive understanding of the core aspects of producing this essential analytical tool.

References

The Core Mechanism and Application of Salmeterol-d3 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Salmeterol-d3 as an internal standard in the quantitative bioanalysis of Salmeterol. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the principles and practical methodologies for accurate drug quantification.

Introduction: The Principle of Isotope Dilution Mass Spectrometry

In quantitative mass spectrometry, particularly in complex biological matrices like plasma, variability in sample preparation and instrument response can lead to inaccurate measurements. The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard for mitigating these effects. This compound is a deuterated analog of Salmeterol, meaning three hydrogen atoms in the Salmeterol molecule have been replaced with deuterium atoms.

The core principle behind using this compound is isotope dilution mass spectrometry. Since this compound is chemically and physically almost identical to Salmeterol, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. However, due to the mass difference of three daltons, the mass spectrometer can distinguish between the analyte (Salmeterol) and the internal standard (this compound). By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is then used for quantification, providing a more accurate and precise measurement than relying on the absolute analyte response alone.

The Role of this compound in Bioanalytical Methods

This compound is primarily utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the pharmacokinetic analysis of Salmeterol in biological samples.[1] Its application is crucial for achieving the high sensitivity and accuracy required for drugs like Salmeterol, which are administered in low doses and result in low circulating concentrations in plasma.

The workflow for such an analysis typically involves the following key stages, where this compound plays a vital role in ensuring data integrity:

  • Sample Preparation: Extraction of Salmeterol from the biological matrix.

  • Chromatographic Separation: Separation of Salmeterol from other components in the sample.

  • Mass Spectrometric Detection: Ionization and detection of both Salmeterol and this compound.

Experimental Protocols

Materials and Reagents
  • Salmeterol and this compound reference standards

  • Human plasma (with K2EDTA as anticoagulant)[2]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium trifluoroacetate

  • Zinc sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)[3][4]

  • Deionized water

Preparation of Standard and Internal Standard Stock Solutions
  • Prepare a stock solution of Salmeterol at a concentration of 0.200 mg/mL in methanol.[2]

  • Prepare a stock solution of this compound at a concentration of 0.200 mg/mL in methanol.[2]

  • From these stock solutions, prepare working solutions and calibration standards by serial dilution in an appropriate solvent mixture (e.g., water:acetonitrile, 1:1 v/v).[4]

Sample Preparation: Solid Phase Extraction (SPE)

The following is a generalized SPE protocol for the extraction of Salmeterol from human plasma:

  • Sample Pre-treatment: To 400 µL of human plasma, add a known amount of this compound internal standard (e.g., 5 pg).[3]

  • Protein Precipitation: Add 500 µL of 0.2 M zinc sulfate to the plasma sample, vortex, and centrifuge at 6000 rpm for 5 minutes.[3]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[3]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 25% methanol in water to remove interferences.[3]

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of acetonitrile.[3]

  • Drying: Dry the eluate under a stream of nitrogen at 40°C.[3]

  • Reconstitution: Reconstitute the dried sample in 100 µL of a mixture of 60% mobile phase A and 40% mobile phase B.[3]

LC-MS/MS Analysis

The reconstituted sample is then injected into the LC-MS/MS system for analysis.

Chromatographic Conditions:

ParameterValue
Column Phenomenex Kinetex 1.7µm EVO C18 100 Å, 100 x 2.1 mm[3]
Mobile Phase A 0.1mM Ammonium trifluoroacetate in water[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.3 mL/min[3]
Injection Volume 10 µL[3]
Gradient An 8-minute gradient program is typically used.[3]

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Salmeterol) 416.30 -> 232.10[5]
MRM Transition (this compound) 419.30 -> 235.20[5]

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize typical quantitative data from a validated LC-MS/MS method for Salmeterol using this compound as an internal standard.

Table 1: Calibration Curve and Lower Limit of Quantification (LLOQ)

ParameterSalmeterolReference
Calibration Range 0.050 - 50.0 pg/mL[3]
LLOQ 0.050 pg/mL[3]
Regression Model Linear, 1/x² weighting[3]
Correlation Coefficient (r) >0.997[3]

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (pg/mL)Between-Batch Precision (%CV)Between-Batch Accuracy (% Nominal)Reference
SalmeterolLLOQ2.06.12100.00[5]
Low6.01.8698.31[5]
Medium60--[5]
High1500--[5]

Note: Specific values for medium and high QC levels were not provided in the cited source.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample add_is Spike with this compound (IS) plasma->add_is precipitate Protein Precipitation (Zinc Sulfate) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe dry_reconstitute Dry Down & Reconstitute spe->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms data_proc Data Processing (Analyte/IS Ratio) lcms->data_proc quant Quantification data_proc->quant

Caption: Workflow for the quantification of Salmeterol using this compound.

Salmeterol Signaling Pathway

Salmeterol is a long-acting β2-adrenergic receptor agonist. Its mechanism of action involves the activation of the β2-adrenergic receptor, leading to a cascade of intracellular events that result in bronchodilation.

signaling_pathway cluster_cell Airway Smooth Muscle Cell Salmeterol Salmeterol B2AR β2-Adrenergic Receptor Salmeterol->B2AR binds Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Bronchodilation (Muscle Relaxation) PKA->Relaxation leads to

Caption: Simplified signaling pathway of Salmeterol in airway smooth muscle cells.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Salmeterol in biological matrices. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variability during sample preparation and analysis. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and scientists in the field of drug development and bioanalysis. The application of these methodologies, coupled with a thorough understanding of the underlying principles, will enable the generation of high-quality, reliable data for pharmacokinetic and other related studies.

References

The Gold Standard in Bioanalysis: A Technical Guide to Salmeterol and Salmeterol-d3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical differences between Salmeterol and its deuterated isotopologue, Salmeterol-d3, in the context of quantitative mass spectrometry. As a potent, long-acting beta2-adrenergic agonist, accurate measurement of Salmeterol in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. This document provides a comprehensive overview of why this compound is the indispensable internal standard for achieving reliable and reproducible results.

The Imperative for an Internal Standard in Mass Spectrometry

Quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to several sources of variability that can compromise data accuracy and precision. These include fluctuations in sample preparation, injection volume, chromatographic performance, and ionization efficiency in the mass spectrometer source. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for this variability.

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[1] These standards, such as this compound, co-elute with the analyte and exhibit nearly identical chemical and physical properties during sample extraction and ionization.[2] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability is normalized, leading to significantly improved data quality.

G cluster_0 Analytical Process cluster_1 Sources of Variability cluster_2 Correction Mechanism SamplePrep Sample Preparation (e.g., SPE, LLE) LC_Injection LC Injection SamplePrep->LC_Injection Ionization ESI Ionization LC_Injection->Ionization MS_Detection MS Detection Ionization->MS_Detection Analyte Salmeterol MS_Detection->Analyte IS This compound (IS) MS_Detection->IS Var_Prep Inconsistent Recovery Var_Prep->SamplePrep Var_Inj Injection Volume Fluctuation Var_Inj->LC_Injection Var_Ion Matrix Effects (Ion Suppression/Enhancement) Var_Ion->Ionization Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte->Ratio IS->Ratio Final_Conc Accurate Concentration Ratio->Final_Conc Quantify vs. Calibration Curve

Figure 1: The role of an internal standard in correcting for analytical variability.

Physicochemical and Mass Spectrometric Properties

Salmeterol and this compound share identical core structures, with the key difference being the replacement of three hydrogen atoms with deuterium atoms on the hydroxymethyl and alpha-carbon positions.[2] This substitution results in a 3 Dalton mass increase, which is easily resolved by a mass spectrometer, without significantly altering the compound's chromatographic retention time or ionization characteristics.

Table 1: Physicochemical Properties of Salmeterol and this compound

PropertySalmeterolThis compoundData Source
CAS Number 89365-50-4497063-94-2[3][4]
Molecular Formula C₂₅H₃₇NO₄C₂₅H₃₄D₃NO₄[3][5]
Monoisotopic Mass 415.2723 g/mol 418.2911 g/mol [3][5]
Molecular Weight 415.6 g/mol 418.6 g/mol [3][5]

For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the technique of choice. It provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. The transitions for Salmeterol and this compound are distinct due to the mass difference.

Table 2: MRM Transitions for Salmeterol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Salmeterol 416.3232.1Positive (ESI+)
This compound 419.3235.2Positive (ESI+)
Note: These are commonly reported transitions; optimal values may vary slightly depending on the instrument and source conditions.

Detailed Experimental Protocol for LC-MS/MS Analysis

This section outlines a typical experimental workflow for the quantification of Salmeterol in human plasma using this compound as an internal standard. This protocol is a composite of established methods and should be fully validated for specific laboratory conditions.[6][7]

3.1. Materials and Reagents

  • Salmeterol reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium trifluoroacetate (or other suitable mobile phase modifiers)

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)

3.2. Sample Preparation

  • Spiking: To 200 µL of human plasma in a polypropylene tube, add a known concentration of Salmeterol (for calibrators and QCs) and a fixed concentration of this compound working solution (e.g., 100 ng/mL).[6]

  • Protein Precipitation: Add 400 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 6000 rpm for 10 minutes to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

3.3. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system (e.g., Shimadzu, Waters, Agilent)

  • Column: C18 reverse-phase column (e.g., Discovery C18, 150x4.6mm, 5µm)[6]

  • Mobile Phase A: 0.1mM Ammonium Trifluoroacetate in water[6]

  • Mobile Phase B: Acetonitrile[6]

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., starting at 40% B, ramping to 90% B).

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 15 µL[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: As listed in Table 2.

G start Start: Plasma Sample spike_is Spike with This compound (IS) start->spike_is protein_precip Protein Precipitation (Acetonitrile) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) centrifuge->spe evap Evaporation to Dryness spe->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute inject LC-MS/MS Injection reconstitute->inject lc_separation Chromatographic Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis: Peak Integration & Ratio Calculation ms_detection->data_analysis end Final Concentration data_analysis->end

Figure 2: Experimental workflow for Salmeterol quantification using this compound.

The Core Difference: Ensuring Data Integrity

The fundamental advantage of using this compound is the mitigation of analytical error. Without it, any loss of analyte during the multi-step sample preparation would lead to an underestimation of the true concentration. Similarly, fluctuations in instrument response, particularly ion suppression from co-eluting matrix components, would introduce significant inaccuracy.

Because this compound behaves virtually identically to the unlabeled Salmeterol, it experiences the same losses and the same degree of ion suppression or enhancement. The ratio of their signals, therefore, remains constant and accurately reflects the analyte's concentration. This leads to:

  • Improved Accuracy: The results are closer to the true value.

  • Enhanced Precision: There is less variation between replicate measurements.

  • Greater Robustness: The method is less affected by day-to-day variations in instrument performance or matrix differences between patient samples.

References

A Technical Guide to Salmeterol-d3: Commercial Availability and Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Salmeterol-d3, a deuterated analog of the long-acting β2-adrenergic receptor agonist, Salmeterol. This guide covers its commercial availability, product specifications, and its critical role as an internal standard in pharmacokinetic and bioanalytical studies. Detailed experimental methodologies for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside a discussion of the signaling pathway of its non-deuterated counterpart, Salmeterol.

Commercial Suppliers and Availability

This compound is readily available from a variety of commercial suppliers specializing in reference standards and isotopically labeled compounds. Researchers can procure this compound for use in a range of laboratory applications, primarily as an internal standard for the quantitative analysis of Salmeterol in biological matrices.[1][2][3][4] The table below summarizes the offerings from several key suppliers.

SupplierProduct NameCAS NumberMolecular FormulaPurityAvailable Quantities
Veeprho This compound497063-94-2C25H34D3NO4High Purity (details available upon request)Inquire for details
Cayman Chemical This compound497063-94-2C25H34D3NO4≥99% deuterated forms (d1-d3)1 mg, 5 mg, 10 mg
BOC Sciences (±)-Salmeterol-d3 Xinafoate497063-94-2 (base)C25H34D3NO4 · C11H8O395% by HPLC; 98% atom DInquire for details
Simson Pharma Limited This compound497063-94-2C25H34D3NO4High Quality with Certificate of AnalysisInquire for details
Fisher Scientific (CDN Isotopes) (±)-Salmeterol-d3Not specifiedNot specifiedNot specified0.005 g, 0.01 g
Pharmaffiliates This compound497063-94-2C25H34D3NO4High PurityInquire for details
Expert Synthesis Solutions This compound497063-94-2C25H34D3NO497.2% by HPLC; 99% atom D10 mg, 25 mg, 50 mg, 100 mg
Acanthus Research This compound497063-94-2C25H34D3NO4Not specified100 mg
Aquigen Bio Sciences Salmeterol D3497063-94-2Not specifiedHigh-quality reference standardInquire for details
LGC Standards This compound497063-94-2C25H34D3NO4>95% (HPLC)10 mg
MedchemExpress This compound xinafoateNot specifiedNot specifiedNot specifiedInquire for details

Synthesis and Characterization

While detailed proprietary synthesis methods are not publicly disclosed by commercial suppliers, a plausible synthetic route for this compound can be conceptualized based on established organic chemistry principles and published methods for the synthesis of Salmeterol and other deuterated compounds.[5][6] The introduction of deuterium atoms is typically achieved by using deuterated reagents at specific steps in the synthesis.

A generalized workflow for the synthesis of this compound is depicted below. This would likely involve the use of a deuterated reducing agent to introduce deuterium at the benzylic alcohol position and potentially deuterated building blocks for the side chain.

G cluster_synthesis Generalized Synthesis Workflow for this compound Start Starting Material (e.g., protected hydroxyphenylethanone derivative) Step1 Introduction of Deuterium (e.g., via deuterated reducing agent) Start->Step1 Step2 Coupling with Side Chain (potentially deuterated) Step1->Step2 Step3 Deprotection Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification Final This compound Purification->Final

Caption: A generalized workflow for the chemical synthesis of this compound.

Upon synthesis, this compound undergoes rigorous purification, typically by High-Performance Liquid Chromatography (HPLC), to ensure high chemical and isotopic purity.[][8] Characterization and quality control are performed using a suite of analytical techniques, including:

  • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the position of the deuterium labels.

  • High-Performance Liquid Chromatography (HPLC): To assess chemical purity.

A Certificate of Analysis (CoA) accompanying the product provides detailed information on the identity, purity, and isotopic enrichment of the specific batch.[2][9]

Application in Quantitative Bioanalysis: An Experimental Protocol

The primary application of this compound is as an internal standard in the quantification of Salmeterol in biological samples, such as plasma, using LC-MS/MS.[1][10][11][12][13] The stable isotope-labeled internal standard co-elutes with the analyte but is distinguished by its higher mass, allowing for accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Below is a detailed, representative protocol for the extraction and LC-MS/MS analysis of Salmeterol from human plasma.

Materials and Reagents
  • Salmeterol and this compound reference standards

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To 200 µL of human plasma, add a known concentration of this compound (internal standard). For calibration standards and quality control samples, add the appropriate concentrations of Salmeterol.

  • Precipitation: Add 400 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

G cluster_spe Solid-Phase Extraction Workflow Plasma Plasma Sample + this compound Precipitate Protein Precipitation (Acetonitrile) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Load Load Supernatant onto Conditioned SPE Cartridge Centrifuge->Load Wash Wash Cartridge Load->Wash Elute Elute with Methanol Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A typical solid-phase extraction workflow for plasma samples.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Salmeterol from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Salmeterol: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, typically +3 Da compared to Salmeterol).

Mechanism of Action of Salmeterol

Salmeterol is a long-acting β2-adrenergic receptor agonist (LABA).[14][15] Its therapeutic effect in asthma and chronic obstructive pulmonary disease (COPD) is mediated through its interaction with β2-adrenergic receptors in the smooth muscle of the airways.

The binding of Salmeterol to the β2-adrenergic receptor activates a Gs protein, which in turn stimulates adenylyl cyclase.[16] This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[16] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle, leading to bronchodilation.[16]

The long duration of action of Salmeterol is attributed to its high lipophilicity, allowing it to remain in the vicinity of the β2-adrenergic receptor for an extended period.[14]

G cluster_pathway Salmeterol Signaling Pathway Salmeterol Salmeterol Beta2AR β2-Adrenergic Receptor Salmeterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: The signaling pathway of Salmeterol leading to bronchodilation.

In addition to its primary bronchodilatory effect, Salmeterol has also been shown to modulate inositol-phosphate signaling in human airway smooth muscle cells and can influence the expression of certain receptors.[17] Furthermore, in combination with corticosteroids like fluticasone, it can enhance the suppression of inflammatory responses.[18]

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. For specific applications, it is recommended to consult the technical documentation provided by the respective suppliers and relevant scientific literature.

References

Methodological & Application

Application of Salmeterol-d3 in Pharmacokinetic and Pharmacodynamic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Salmeterol-d3 as an internal standard in pharmacokinetic (PK) and pharmacodynamic (PD) studies of Salmeterol. Detailed protocols for sample analysis, along with summarized clinical data and relevant biological pathways, are presented to facilitate research and development in this area.

Introduction to Salmeterol and the Role of this compound

Salmeterol is a long-acting beta-2 adrenergic receptor agonist (LABA) used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] It works by stimulating beta-2 receptors in the bronchial musculature, leading to smooth muscle relaxation and bronchodilation.[1] Due to its therapeutic importance, understanding the pharmacokinetic and pharmacodynamic profile of Salmeterol is crucial for optimizing dosing regimens and ensuring patient safety.

In quantitative bioanalysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is critical for achieving accurate and precise results.[2][3][4] this compound, a deuterated analog of Salmeterol, serves as an ideal internal standard. It is chemically identical to Salmeterol but has a slightly higher mass due to the presence of three deuterium atoms. This property allows it to be distinguished from the unlabeled drug by the mass spectrometer while co-eluting chromatographically, effectively compensating for variations in sample preparation and instrument response.[2][3]

Pharmacokinetic Studies

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of Salmeterol. Due to the low systemic concentrations of Salmeterol following inhalation, highly sensitive analytical methods are required for its quantification in biological matrices like plasma.[5]

Summarized Pharmacokinetic Data of Salmeterol

The following table summarizes key pharmacokinetic parameters of Salmeterol from various studies.

DosageFormulationCmax (pg/mL)Tmax (h)AUC (pg·h/mL)Half-life (h)Reference
50 µg (single dose)Inhalation Powder47.8970.240156.0415.5[6]
50 µg (single dose)MDI100 - 2000.08 - 0.25Not ReportedNot Reported[7]
400 µg (single dose)MDI1000 - 20000.08 - 0.25Not ReportedNot Reported[7]
300 µgHFA MDILower than CFCNot Reported30% lower than CFCNot Reported[8]
100 µgEasyhaler DPINot specified0.067 (4.0 min)Not specified11[9]

MDI: Metered-Dose Inhaler, HFA: Hydrofluoroalkane, CFC: Chlorofluorocarbon, DPI: Dry Powder Inhaler

Experimental Protocol: Quantification of Salmeterol in Human Plasma using LC-MS/MS with this compound

This protocol describes a general method for the simultaneous quantification of Salmeterol in human plasma using this compound as an internal standard.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 500 µL of human plasma, add 50 µL of this compound internal standard working solution.

  • Vortex the samples for 30 seconds.

  • Condition an Oasis PRiME HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.[10]

  • Elute the analytes with 1 mL of methanol.[10]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 analytical column (e.g., Discovery C18, BEH C18)[10]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.3 - 0.5 mL/min

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Injection Volume: 10-15 µL[10]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • MRM Transitions:

      • Salmeterol: 416.4 → 232.2 m/z

      • This compound: 419.4 → 232.2 m/z (or similar, depending on deuteration pattern)

    • Optimize cone voltage and collision energy for maximum sensitivity.

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Salmeterol.

  • Add a constant amount of this compound to all standards and samples.

  • Generate a calibration curve by plotting the peak area ratio of Salmeterol to this compound against the concentration of Salmeterol.

  • Determine the concentration of Salmeterol in the unknown samples from the calibration curve.

G cluster_workflow Pharmacokinetic Study Workflow Dosing Drug Administration (e.g., Inhaled Salmeterol) Sampling Blood Sampling (Time course) Dosing->Sampling Preparation Plasma Separation & Sample Preparation (SPE) + this compound (IS) Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Processing (Peak Area Ratio vs. Conc.) Analysis->Data PK_Params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Data->PK_Params

Pharmacokinetic study experimental workflow.

Pharmacodynamic Studies

Pharmacodynamic studies of Salmeterol focus on its therapeutic effects, primarily bronchodilation, as well as potential systemic side effects.

Experimental Protocol: Assessment of Bronchodilation and Systemic Effects

1. Study Design

  • A randomized, double-blind, placebo-controlled crossover study is a common design.

  • Subjects receive single or multiple doses of Salmeterol or placebo on different study days.

2. Pharmacodynamic Endpoints

  • Primary Endpoint (Efficacy):

    • Forced Expiratory Volume in 1 second (FEV1): Measured using spirometry at baseline and at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours). The change from baseline FEV1 is the primary measure of bronchodilation.

  • Secondary Endpoints (Safety):

    • Heart Rate and Blood Pressure: Monitored at regular intervals.

    • Serum Potassium and Glucose: Blood samples are collected to assess for hypokalemia and effects on glucose metabolism.[11]

    • QTc Interval: Assessed by electrocardiogram (ECG) to monitor for potential cardiac effects.

    • Tremor Assessment: Clinician or patient-rated scales to assess the intensity of any tremors.

3. Data Analysis

  • The time course of the pharmacodynamic effects is plotted.

  • Parameters such as the maximum effect (Emax) and the time to maximum effect (TEmax) are determined.

  • The relationship between plasma Salmeterol concentrations (from PK analysis) and the observed pharmacodynamic responses is modeled to establish a PK/PD relationship.

Salmeterol Signaling Pathway

Salmeterol exerts its effects by binding to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to bronchodilation.

G cluster_pathway Salmeterol Signaling Pathway Salmeterol Salmeterol Beta2AR Beta-2 Adrenergic Receptor Salmeterol->Beta2AR G_Protein Gs Protein Activation Beta2AR->G_Protein AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase cAMP Increased cAMP AdenylylCyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA MLCK_inhibition Inhibition of Myosin Light Chain Kinase (MLCK) PKA->MLCK_inhibition Ca_sequestration Increased Ca2+ Sequestration PKA->Ca_sequestration Bronchodilation Smooth Muscle Relaxation (Bronchodilation) MLCK_inhibition->Bronchodilation Ca_sequestration->Bronchodilation

Simplified signaling pathway of Salmeterol.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Salmeterol in pharmacokinetic studies. The use of robust and validated LC-MS/MS methods incorporating this compound enables researchers to reliably characterize the pharmacokinetic profile of Salmeterol, which is essential for informing pharmacodynamic assessments and optimizing its clinical use. The protocols and data presented here provide a framework for conducting comprehensive PK/PD studies of Salmeterol.

References

Bioanalytical Method for the Quantification of Salmeterol in Human Plasma Using Salmeterol-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Salmeterol is a long-acting beta2-adrenergic agonist (LABA) used in the maintenance and prevention of asthma symptoms and in the maintenance of chronic obstructive pulmonary disease (COPD).[1] Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies and clinical monitoring of Salmeterol in human plasma. This document outlines a detailed protocol for the quantification of Salmeterol in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Salmeterol-d3 as the internal standard. The low circulating plasma concentrations of Salmeterol necessitate a highly sensitive analytical method.[2]

Experimental

Materials and Reagents
  • Salmeterol and this compound reference standards were procured from Vivan Lifesciences Pvt. Ltd.[3]

  • Human plasma with K2EDTA as an anticoagulant was obtained from M/S Laxmi Sai Chemical lab.[3]

  • Methanol, acetonitrile, and water (all HPLC grade)

  • Formic acid and ammonium trifluoroacetate

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex C18-SPE or Waters Oasis HLB)[2]

Instrumentation
  • A high-performance liquid chromatography (HPLC) system (e.g., ExionLC AD system or Shimadzu Nexera) was used.[2][4]

  • A triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 7500 system or Shimadzu LCMS-8050) equipped with an electrospray ionization (ESI) source was employed for detection.[2][4]

Stock and Working Solutions

Stock solutions of Salmeterol and this compound were prepared in methanol. Working solutions were prepared by diluting the stock solutions with a mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is employed to extract Salmeterol and this compound from human plasma, ensuring a clean extract and minimizing matrix effects.[3]

Protocol:

  • To 400 µL of human plasma, add the internal standard (this compound).[2]

  • Pre-treat the plasma sample by protein precipitation with 500 µL of 0.2 M zinc sulfate.[2]

  • Vortex the mixture and centrifuge at 6000 rpm for 5 minutes.[2]

  • Condition the SPE cartridge (e.g., Phenomenex C18) with 1 mL of methanol followed by 1 mL of water.[2]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[2]

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 25% methanol in water.[2]

  • Elute the analytes with acetonitrile.[2]

  • Dry the eluate under a stream of nitrogen at 40°C.[2]

  • Reconstitute the dried residue with 100 µL of the mobile phase.[2]

LC-MS/MS Analysis

The chromatographic separation is performed on a C18 analytical column. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.

Liquid Chromatography Conditions
ParameterCondition
Column Phenomenex Kinetex 1.7µm EVO C18, 100 x 2.1 mm[2] or Discovery C18, 150 x 4.6mm, 5µ
Mobile Phase A 0.1mM Ammonium trifluoroacetate in water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.3 mL/min
Injection Volume 10 µL[2]
Gradient A gradient program is used to ensure optimal separation.[2][3]
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
SalmeterolQ1: 415.9 m/z -> Q3: 232.2 m/z[3]
This compoundQ1: 419.2 m/z -> Q3: 235.2 m/z[3]

Method Validation

The method was validated according to regulatory guidelines.

Linearity

The calibration curve was linear over the concentration range of 0.050 to 50.0 pg/mL for Salmeterol in human plasma.[2] The regression coefficient (r) was greater than 0.99.[2]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations.

AnalyteConcentration (pg/mL)Accuracy (%)Precision (%CV)
SalmeterolLLOQ (0.050)94.91 - 102.75[2]< 13[2]
Low QC94.91 - 102.75[2]< 13[2]
Medium QC94.91 - 102.75[2]< 13[2]
High QC94.91 - 102.75[2]< 13[2]
Recovery

The extraction recovery of Salmeterol from human plasma was determined to be greater than 80%.[3]

Workflow Diagrams

experimental_workflow sample Plasma Sample Collection (400 µL K2EDTA Plasma) is_addition Internal Standard Spiking (this compound) sample->is_addition precipitation Protein Precipitation (0.2 M Zinc Sulfate) is_addition->precipitation centrifugation Centrifugation (6000 rpm, 5 min) precipitation->centrifugation spe Solid Phase Extraction (SPE) centrifugation->spe drying Evaporation to Dryness (Nitrogen Stream, 40°C) spe->drying reconstitution Reconstitution (100 µL Mobile Phase) drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data Data Acquisition & Processing analysis->data

Caption: Bioanalytical sample preparation and analysis workflow.

spe_protocol cluster_spe Solid Phase Extraction Protocol condition 1. Condition Cartridge (Methanol, then Water) load 2. Load Supernatant condition->load wash1 3. Wash Cartridge (Water) load->wash1 wash2 4. Wash Cartridge (25% Methanol in Water) wash1->wash2 elute 5. Elute Analytes (Acetonitrile) wash2->elute

Caption: Detailed Solid Phase Extraction (SPE) protocol.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of Salmeterol in human plasma using this compound as an internal standard. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix interference and enhancing method reliability.

References

Application Notes & Protocols: Preparation of Salmeterol-d3 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Salmeterol-d3 is the deuterium-labeled form of Salmeterol, a long-acting β2-adrenergic receptor agonist. Due to its isotopic labeling, this compound is an ideal internal standard for the quantification of Salmeterol in biological samples using mass spectrometry (MS) or liquid chromatography-mass spectrometry (LC-MS) techniques.[1][2] Accurate and precise preparation of stock and working solutions is critical for reliable experimental results in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[2] This document provides a detailed protocol for the preparation, handling, and storage of this compound solutions.

Physicochemical Properties and Solubility

Summarized below are the key physicochemical properties and solubility data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 6-hydroxy-α3-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethan-α1,α1,α3-d3-ol[1]
CAS Number 497063-94-2[1][3][4]
Molecular Formula C₂₅H₃₄D₃NO₄[1][3]
Molecular Weight 418.6 g/mol [1]
Formulation Solid[1][3]
Purity ≥99% deuterated forms (d₁-d₃)[1]

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityReference
DMSO 100 mM[1]
Ethanol 50 mM[1]
Chloroform Slightly Soluble[5]

Experimental Protocols

This section details the step-by-step procedures for preparing high-concentration stock solutions and subsequent working solutions of this compound.

Materials and Equipment
  • This compound solid compound

  • High-purity solvents (e.g., DMSO, Ethanol, HPLC-grade Methanol or Acetonitrile)

  • Analytical balance (readable to at least 0.01 mg)

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Class A volumetric flasks

  • Amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Protocol for Preparing a 1 mg/mL Stock Solution

This protocol provides a standard method for preparing a high-concentration primary stock solution.

Safety Precaution: Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation. Always wear appropriate PPE.

  • Equilibration: Allow the vial containing the this compound solid to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance. Transfer the powder carefully into a clean, appropriately sized volumetric flask (e.g., 1 mL).

  • Solvent Addition: Based on the desired solvent (see Table 2), add a portion of the solvent (e.g., ~0.7 mL of DMSO for a final volume of 1 mL) to the volumetric flask containing the powder.

  • Dissolution: Cap the flask and facilitate dissolution by vortexing for 30-60 seconds. If necessary, sonicate the solution in a room temperature water bath for 5-10 minutes to ensure the solid is completely dissolved.[6][7] Visually inspect the solution against a light source to confirm there are no visible particles.

  • Final Volume Adjustment: Once the solid is fully dissolved, add the solvent to the final target volume (e.g., bring the volume to the 1 mL mark on the volumetric flask).

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Dispense the stock solution into small-volume, clearly labeled amber vials or polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[7] For long-term storage, overlaying the solution with an inert gas like argon or nitrogen is recommended to prevent oxidation.[8]

Protocol for Preparing Working Solutions

Working solutions are prepared by serially diluting the stock solution to the desired final concentration for the specific analytical application.

  • Thawing: Retrieve an aliquot of the frozen stock solution. Allow it to thaw completely at room temperature and then briefly vortex to ensure homogeneity.

  • Calculation (Example): To prepare a 1 µg/mL working solution from a 1 mg/mL (1000 µg/mL) stock solution:

    • Use the dilution formula: C₁V₁ = C₂V₂

    • (1000 µg/mL) * V₁ = (1 µg/mL) * (1000 µL)

    • V₁ = 1 µL

    • Therefore, add 1 µL of the 1 mg/mL stock solution to 999 µL of the appropriate diluent (e.g., mobile phase, buffer, or the same solvent used for the stock).

  • Dilution: Using a calibrated micropipette, transfer the calculated volume of the stock solution into a vial containing the required volume of diluent.

  • Mixing: Cap the vial and vortex thoroughly for at least 30 seconds to ensure the working solution is completely mixed.

  • Usage: Prepare working solutions fresh daily for optimal performance. If short-term storage is necessary, store at 2-8°C, protected from light.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

Table 3: Recommended Storage and Stability Conditions

FormStorage TemperatureDurationNotesReference
Solid -20°C≥ 4 yearsStore in a desiccator, protected from light.[1]
Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.[7][8]
Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Protect from light.[7]
Working Solution 2-8°CPrepare Fresh DailyFor best results, use immediately after preparation.[8]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for preparing this compound stock and working solutions.

Salmeterol_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation solid This compound (Solid) weigh 1. Weigh Precise Amount solid->weigh dissolve 2. Add Solvent (e.g., DMSO) weigh->dissolve mix 3. Vortex & Sonicate dissolve->mix volume 4. Adjust to Final Volume mix->volume stock Primary Stock Solution volume->stock aliquot 5. Aliquot stock->aliquot store_stock Store at -80°C aliquot->store_stock thaw 6. Thaw Stock Aliquot store_stock->thaw Retrieve for use dilute 7. Serial Dilution with Diluent thaw->dilute mix_working 8. Vortex to Mix dilute->mix_working working Final Working Solution mix_working->working use Use Immediately working->use

Caption: Workflow for preparing this compound stock and working solutions.

References

Application of Salmeterol-d3 in Inhalation Product Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmeterol is a long-acting beta2-adrenergic agonist (LABA) delivered via oral inhalation for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Establishing bioequivalence (BE) for generic inhaled products containing salmeterol is a critical step in their development and regulatory approval. Pharmacokinetic (PK) studies are a cornerstone of these BE assessments, and the use of a stable isotope-labeled internal standard, such as Salmeterol-d3, is essential for accurate and precise quantification of salmeterol in biological matrices. This document provides detailed application notes and protocols for the use of this compound in bioequivalence studies of salmeterol-containing inhalation products.

The bioequivalence of a test (T) and reference (R) product is established if their 90% confidence intervals (CIs) for the geometric mean ratios of key pharmacokinetic parameters, such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), fall within the acceptance range of 80.00% to 125.00%.[1][2][3]

The Role of this compound as an Internal Standard

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. This compound, a deuterated form of salmeterol, is the ideal internal standard for salmeterol quantification due to the following reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to salmeterol, ensuring it behaves similarly during extraction, chromatography, and ionization.

  • Mass Difference: The deuterium labeling provides a distinct mass difference, allowing for its differentiation from the unlabeled salmeterol by the mass spectrometer.

  • Co-elution: this compound co-elutes with salmeterol, meaning they exit the liquid chromatography column at the same time, which is a critical factor for accurate correction.

  • Minimization of Matrix Effects: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, which are a common challenge in the analysis of complex biological samples like plasma.

Experimental Protocols

Bioanalytical Method: Quantification of Salmeterol in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the quantification of salmeterol in human plasma using this compound as an internal standard.

a. Sample Preparation (Solid-Phase Extraction - SPE)

A solid-phase extraction method is commonly used to extract salmeterol and this compound from human plasma.[1][4]

  • Thaw frozen human plasma samples at room temperature.

  • To a 400 µL aliquot of human plasma, add a known amount (e.g., 5 pg) of this compound internal standard solution.[5]

  • Pre-treat the sample by adding 500 µL of 0.2 M zinc sulfate solution, vortex, and centrifuge at 6000 rpm for 5 minutes.[5]

  • Condition a mixed-mode anion exchange or C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1][5]

  • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a sequence of solvents, such as water and 25% methanol in water, to remove interfering substances.[5]

  • Elute salmeterol and this compound from the cartridge with an appropriate elution solvent (e.g., 1 mL of methanol).[4]

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 50°C.

  • Reconstitute the dried residue in 100-300 µL of the mobile phase.[4][5]

b. LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is used for analysis.[1][4]

ParameterRecommended Conditions
LC System Shimadzu UFLC or equivalent[1]
Analytical Column ACE 3 C18 (100 mm, 3 mm) or Discovery C18 (150 x 4.6mm, 5µ)[1][4]
Mobile Phase A mixture of Acetonitrile, 5 mM ammonium trifluoroacetate buffer, and isopropyl alcohol[1] or a gradient of 0.1mM Ammonium trifluoroacetate and Acetonitrile[4]
Flow Rate 0.3 - 0.5 mL/min[1][6]
Injection Volume 15 - 50 µL[4][6]
Column Temperature 40 °C[6]
Mass Spectrometer Sciex 5500 or Sciex 6500+ triple quadrupole mass spectrometer[1][4]
Ionization Mode Positive Electrospray Ionization (ESI)[1]
MRM Transitions Salmeterol: 416.3 → 232.1[1] or 415.9 → 232.2[4] This compound: 419.3 → 235.2[1] or 419.2 → 235.2[4]

c. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of:[7]

  • Selectivity and Specificity

  • Linearity and Range

  • Lower Limit of Quantification (LLOQ)

  • Precision and Accuracy

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and stock solution)

The LLOQ for salmeterol in human plasma is typically in the low pg/mL range (e.g., 0.5-2.5 pg/mL).[6][8]

Pharmacokinetic Bioequivalence Study Protocol

A typical pharmacokinetic bioequivalence study for an inhaled salmeterol product is designed as follows:

a. Study Design

  • Design: Single-dose, randomized, two-period, two-sequence, crossover study.[1][9]

  • Subjects: Healthy adult volunteers.

  • Treatments:

    • Test (T) Product: Generic salmeterol inhalation product.

    • Reference (R) Product: Innovator salmeterol inhalation product.

  • Washout Period: A sufficient washout period (e.g., at least 14 days) between treatment periods to ensure complete elimination of the drug from the previous period.[1]

  • Charcoal Block: In some studies, activated charcoal is administered orally to block the gastrointestinal absorption of the swallowed portion of the inhaled dose, allowing for a more direct assessment of pulmonary drug absorption.[1]

b. Dosing and Sample Collection

  • Subjects are trained on the correct use of the inhalation device prior to dosing.[10]

  • A single dose of the test or reference product is administered to the subjects in a fasting state.

  • Serial blood samples are collected in K2EDTA tubes at predetermined time points. A typical sampling schedule includes pre-dose (0 hour) and multiple post-dose time points up to 36 hours.[1] Example sampling times (in hours) are: 0, 0.08, 0.17, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36.[1][11]

  • Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.[1]

c. Pharmacokinetic and Statistical Analysis

  • Plasma concentrations of salmeterol are determined using the validated LC-MS/MS method described above.

  • Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf, and Tmax) are calculated for each subject for both test and reference products using non-compartmental analysis.

  • The log-transformed Cmax and AUC values are statistically analyzed using an Analysis of Variance (ANOVA) model.

  • The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax and AUC are calculated.

  • Bioequivalence is concluded if the 90% CIs for both Cmax and AUC fall within the range of 80.00% to 125.00%.[1][2][3]

Data Presentation

The following tables summarize typical quantitative data from bioequivalence studies of salmeterol-containing inhalation products.

Table 1: LC-MS/MS Method Parameters for Salmeterol and this compound

ParameterValueReference
Internal Standard This compound[1]
Matrix Human Plasma[1]
Extraction Method Solid-Phase Extraction (SPE)[1][4]
LC Column C18[1][4]
Ionization Mode Positive ESI[1]
MRM Transition (Salmeterol) 416.3 → 232.1 m/z[1]
MRM Transition (this compound) 419.3 → 235.2 m/z[1]
Lower Limit of Quantification 0.5 - 2.5 pg/mL[6][8]

Table 2: Summary of Pharmacokinetic Parameters from a Bioequivalence Study (Example Data)

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)Geometric Mean Ratio (T/R) [90% CI]
Cmax (pg/mL) 269.48 ± 105.74265.66 ± 87.28101.44 [95.97 - 118.66]
AUC0-t (pg*h/mL) 408.42 ± 155.40401.79 ± 125.32101.60 [92.88 - 103.32]
Tmax (h) 0.08 ± 0.050.09 ± 0.06-

Data adapted from published bioequivalence studies for illustrative purposes.[7]

Visualizations

Bioequivalence_Study_Workflow cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Bioanalysis & Data Analysis Screening Healthy Volunteers Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Randomization1 Randomization to Test or Reference Enrollment->Randomization1 Dosing1 Single Dose Administration Randomization1->Dosing1 Sampling1 Serial Blood Sampling (0-36h) Dosing1->Sampling1 Washout Washout Period (≥14 days) Sampling1->Washout Bioanalysis Plasma Sample Analysis (LC-MS/MS with this compound) Sampling1->Bioanalysis Crossover Crossover to Alternate Product Washout->Crossover Dosing2 Single Dose Administration Crossover->Dosing2 Sampling2 Serial Blood Sampling (0-36h) Dosing2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI for Cmax & AUC) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Workflow of a typical crossover bioequivalence study for an inhaled salmeterol product.

Bioequivalence_Assessment_Logic cluster_data Pharmacokinetic Data cluster_stats Statistical Analysis cluster_decision Bioequivalence Decision cluster_outcome Conclusion Cmax_AUC Calculate Cmax and AUC for Test and Reference Products Log_Transform Log-transform Cmax and AUC data Cmax_AUC->Log_Transform Ratio_CI Calculate Geometric Mean Ratio (T/R) and 90% Confidence Interval Log_Transform->Ratio_CI Decision Is the 90% CI for both Cmax and AUC within 80.00% - 125.00%? Ratio_CI->Decision Bioequivalent Bioequivalent Decision->Bioequivalent Yes Not_Bioequivalent Not Bioequivalent Decision->Not_Bioequivalent No

Caption: Logical flow for assessing the bioequivalence of two inhalation products.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Salmeterol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Salmeterol quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during experimental analysis.

Frequently Asked Questions (FAQs)

1. What are the common indicators of matrix effects in my Salmeterol LC-MS/MS assay?

Common indicators of matrix effects include poor accuracy and precision in quality control (QC) samples, non-linear calibration curves, and inconsistent internal standard (IS) responses across different sample lots.[1][2] Matrix effects, caused by co-eluting endogenous or exogenous compounds, can lead to ion suppression or enhancement, which directly impacts the accuracy and reproducibility of your results.[1][3]

A key qualitative method to identify matrix effects is the post-column infusion experiment.[2][4] This involves infusing a constant flow of Salmeterol solution into the mass spectrometer while injecting a blank, extracted matrix sample. Any deviation from the stable baseline signal indicates the presence of ion suppression or enhancement at that specific retention time.[2][4]

2. How can I quantitatively assess the matrix effect for Salmeterol?

The most widely accepted method for quantifying matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of Salmeterol in a solution spiked into a pre-extracted blank matrix (Set B) to the peak area of Salmeterol in a neat solution (Set A). The matrix factor (MF) is calculated using the following formula:

Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 points to ion enhancement.[1] To account for variability, it is recommended to use at least six different lots of the biological matrix.

Here is a detailed protocol for this assessment:

Experimental Protocol: Quantitative Assessment of Matrix Effect

  • Objective: To quantify the matrix effect on Salmeterol analysis in a specific biological matrix (e.g., human plasma).

  • Materials:

    • Six different lots of blank human plasma (K2EDTA anticoagulant recommended).[5]

    • Salmeterol reference standard.

    • Salmeterol-d3 (or other suitable stable isotope-labeled internal standard).[5]

    • All necessary solvents and reagents for your established extraction procedure (e.g., protein precipitation, solid-phase extraction).

  • Procedure:

    • Prepare Set A (Neat Solution): Prepare a solution of Salmeterol and its internal standard in the final reconstitution solvent at a concentration that corresponds to a mid-range QC sample.

    • Prepare Set B (Post-Extraction Spike):

      • For each of the six plasma lots, perform the complete extraction procedure on a blank aliquot.

      • After the final evaporation step, spike the dried extract with the same amount of Salmeterol and internal standard as in Set A, using the reconstitution solvent.

    • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for Salmeterol and the internal standard.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF for Salmeterol for each plasma lot.

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the IS-Normalized MF using the formula: (MF of Salmeterol) / (MF of Internal Standard)

    • Coefficient of Variation (%CV): Calculate the %CV of the IS-Normalized MF across the six plasma lots. A %CV of ≤15% is generally considered acceptable.

Data Presentation: Example Matrix Effect Assessment

Plasma LotSalmeterol Peak Area (Set B)IS Peak Area (Set B)Salmeterol MFIS MFIS-Normalized MF
185,000180,0000.850.900.94
282,000175,0000.820.880.93
391,000190,0000.910.950.96
479,000170,0000.790.850.93
588,000185,0000.880.930.95
684,000178,0000.840.890.94
Mean 0.85 0.90 0.94
%CV 1.2%

*Assuming a mean peak area of 100,000 for Salmeterol and 200,000 for the IS in the neat solution (Set A).

3. Which sample preparation technique is most effective for minimizing matrix effects for Salmeterol in plasma?

The choice of sample preparation technique significantly impacts the cleanliness of the final extract and, consequently, the extent of matrix effects. For Salmeterol, which is often quantified at very low pg/mL levels, a more rigorous cleanup is generally required.[6]

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving behind phospholipids and other endogenous components that are known to cause ion suppression.[7]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for minimizing matrix effects as it provides the most thorough cleanup.[5][8] Mixed-mode or polymeric reversed-phase SPE cartridges are often used for the extraction of basic drugs like Salmeterol from plasma.[6]

Experimental Protocol: Comparison of Sample Preparation Techniques

  • Objective: To compare the effectiveness of PPT, LLE, and SPE in reducing matrix effects for Salmeterol quantification.

  • Procedure:

    • Divide a pooled plasma sample into three sets.

    • Spike each set with Salmeterol and an internal standard at a known concentration.

    • Process each set using one of the three extraction methods (PPT, LLE, SPE).

    • Analyze the extracts and calculate the recovery and matrix factor for each method.

Data Presentation: Comparison of Extraction Methods

Extraction Method% RecoveryMatrix Factor (MF)
Protein Precipitation95 ± 5%0.65 ± 0.15
Liquid-Liquid Extraction85 ± 8%0.85 ± 0.10
Solid-Phase Extraction92 ± 4%0.98 ± 0.05

As the table suggests, while PPT may show high recovery, it often comes with a significant matrix effect (ion suppression in this case). SPE, on the other hand, provides a high recovery with a minimal matrix effect.

4. How do I select a suitable internal standard for Salmeterol quantification?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound.[5] A SIL-IS is the best choice because it has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement. This allows for effective compensation of matrix effects.

If a SIL-IS is not available, a structural analog can be used. However, it is crucial to ensure that the analog has a similar extraction recovery, chromatographic retention, and ionization efficiency to Salmeterol.

Workflow for Internal Standard Selection

start Matrix Effect Suspected (Poor Accuracy/Precision) assess_mf Quantify Matrix Factor (MF) using post-extraction spike start->assess_mf is_mf_significant Is MF significant and/or %CV > 15%? assess_mf->is_mf_significant optimize_cleanup Optimize Sample Cleanup: - Switch to SPE - Modify SPE protocol is_mf_significant->optimize_cleanup Yes pass Method Acceptable is_mf_significant->pass No re_assess_mf1 Re-assess MF optimize_cleanup->re_assess_mf1 is_mf_ok1 Is MF now acceptable? re_assess_mf1->is_mf_ok1 optimize_chromatography Optimize Chromatography: - Gradient modification - Different column - Use divert valve is_mf_ok1->optimize_chromatography No is_mf_ok1->pass Yes re_assess_mf2 Re-assess MF optimize_chromatography->re_assess_mf2 is_mf_ok2 Is MF now acceptable? re_assess_mf2->is_mf_ok2 use_sil_is Ensure a Stable Isotope-Labeled Internal Standard is used is_mf_ok2->use_sil_is No is_mf_ok2->pass Yes use_sil_is->pass

References

Addressing poor peak shape or tailing for Salmeterol-d3 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Salmeterol-d3, focusing on poor peak shape and tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significant peak tailing for my this compound peak. What are the common causes?

A1: Peak tailing for basic compounds like this compound in reverse-phase HPLC is often attributed to secondary interactions between the analyte and the stationary phase. The primary causes include:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic amine group of this compound through ion exchange, leading to tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, this compound can exist in multiple ionic forms, resulting in broadened or tailing peaks.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak distortion.

  • Poor Column Condition: A degraded or contaminated column can lead to poor peak shape.

Q2: How can I improve the peak shape of this compound by modifying the mobile phase?

A2: Optimizing the mobile phase is a critical step in improving peak symmetry. Here are some key strategies:

  • Lower the Mobile Phase pH: Operating at a lower pH (typically between 2.5 and 3.5) protonates the residual silanol groups on the column, minimizing their interaction with the protonated amine of this compound.[3] Acidic modifiers like formic acid, trifluoroacetic acid (TFA), or a phosphate buffer are commonly used. For example, a mobile phase containing 0.1% formic acid has been shown to produce a good peak shape with a tailing factor of 1.07.

  • Use an Appropriate Buffer: A buffer, such as potassium dihydrogen phosphate or ammonium dihydrogen phosphate, can help maintain a consistent pH and improve peak shape.[3][4] A buffer concentration of 10-50 mM is generally recommended.

  • Optimize Organic Modifier: Acetonitrile is often preferred over methanol as it can lead to lower backpressure and reduced peak tailing for some compounds.[4]

Q3: What type of HPLC column is recommended for the analysis of this compound?

A3: The choice of column is crucial for achieving a symmetrical peak shape for basic compounds.

  • End-Capped C18 Columns: Modern, high-purity, end-capped C18 columns are designed to minimize residual silanol activity and are a good starting point.

  • Columns with Alternative Chemistry:

    • Phenyl-Hexyl Columns: These columns can offer different selectivity for aromatic compounds like Salmeterel due to π-π interactions and may provide improved peak shape.[5][6]

    • C8 Columns: A C8 column, being less hydrophobic than a C18, can sometimes provide better peak shape for basic compounds. A Hypersil BDS C8 column has been successfully used for the analysis of Salmeterol.[4]

  • Columns with Low Silanol Activity: Columns specifically marketed as having low silanol activity or being "base-deactivated" are highly recommended.

Q4: Can instrument parameters affect the peak shape of this compound?

A4: Yes, instrument settings can influence peak symmetry.

  • Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.[4] However, in some cases, higher temperatures can exacerbate tailing, so optimization is key.

  • Flow Rate: A lower flow rate can sometimes improve peak shape, but it will also increase the analysis time. The effect of flow rate should be evaluated during method development.

  • Injection Volume and Sample Solvent: Injecting a large volume of a sample dissolved in a strong solvent can lead to peak distortion. It is best to dissolve the sample in the mobile phase or a weaker solvent.[7]

Quantitative Data on Peak Shape

The following tables summarize quantitative data on the tailing factor of Salmeterol under different HPLC conditions.

Table 1: Effect of Column and Mobile Phase on Salmeterol Tailing Factor

Column TypeMobile PhaseTemperature (°C)Tailing FactorReference
Phenomenex Luna C18Different from BP method40> 1.3[4]
Agilent Zorbax Bonus RP0.1% Formic acid: Acetonitrile (64:36 v/v)301.07[8]
Octa-decyl C18Methanol: Water (70:30 v/v), pH 3 with OPANot specified1.16[9]

Table 2: System Suitability Parameters for Salmeterol Analysis

ParameterRecommended Value
Tailing Factor (Asymmetry Factor)≤ 1.5
Theoretical Plates (N)> 2000
Relative Standard Deviation (%RSD) for replicate injections< 2.0%

Experimental Protocols

Below are detailed methodologies for HPLC analysis of Salmeterol that have demonstrated good peak shape.

Method 1: Using a C8 Column

  • Column: Hypersil BDS C8 (15 cm x 4.6 mm, 5 µm)[4]

  • Mobile Phase: A gradient elution using:

    • A: 0.1M Ammonium dihydrogen phosphate (pH 2.9)[4]

    • B: Acetonitrile[4]

  • Flow Rate: 2.0 mL/min[4]

  • Column Temperature: 30°C[4]

  • Detection: UV at 228 nm[4]

  • Injection Volume: 20 µL[4]

Method 2: Using a C18 Column with Acidic Modifier

  • Column: Agilent Zorbax Bonus RP (250mm × 4.6mm, 5µ)[8]

  • Mobile Phase: 0.1% Formic acid: Acetonitrile (64:36 v/v)[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30°C[8]

  • Detection: UV at 234 nm[8]

  • Injection Volume: 10 µL[8]

Method 3: Isocratic Method with Phosphate Buffer

  • Column: Hypersil BDS C18 (15 cm x 4.6 mm, 5 µm)[3]

  • Mobile Phase: Potassium dihydrogen phosphate buffer (pH 3.0) and Acetonitrile mixture[3]

  • Flow Rate: 1.5 mL/min[3]

  • Column Temperature: 40°C[3]

  • Detection: UV (wavelength gradient)[3]

  • Injection Volume: 40 µL[3]

Visual Troubleshooting Guide and Chemical Interactions

The following diagrams illustrate the troubleshooting workflow for poor peak shape and the chemical interactions that lead to peak tailing.

G cluster_0 Troubleshooting Workflow for Peak Tailing cluster_1 Mobile Phase Optimization cluster_2 Column Selection & Care cluster_3 Instrument Parameter Adjustment Start Poor Peak Shape Observed (Tailing) CheckMobilePhase Step 1: Evaluate Mobile Phase Start->CheckMobilePhase CheckColumn Step 2: Assess Column Performance CheckMobilePhase->CheckColumn Issue Persists LowerpH Lower pH (2.5-3.5) with Acidic Modifier CheckMobilePhase->LowerpH AddBuffer Use Appropriate Buffer (10-50 mM) CheckMobilePhase->AddBuffer OptimizeOrganic Optimize Organic Modifier (e.g., Acetonitrile) CheckMobilePhase->OptimizeOrganic CheckInstrument Step 3: Verify Instrument Parameters CheckColumn->CheckInstrument Issue Persists UseEndCapped Use End-Capped or Low Silanol Activity Column CheckColumn->UseEndCapped AlternativeChemistry Consider Alternative Chemistry (e.g., Phenyl-Hexyl, C8) CheckColumn->AlternativeChemistry FlushColumn Flush or Replace Column CheckColumn->FlushColumn GoodPeakShape Symmetrical Peak Achieved CheckInstrument->GoodPeakShape Issue Resolved AdjustTemp Optimize Column Temperature (e.g., 30-40°C) CheckInstrument->AdjustTemp CheckFlowRate Evaluate Flow Rate CheckInstrument->CheckFlowRate CheckInjection Optimize Injection Volume & Sample Solvent CheckInstrument->CheckInjection LowerpH->GoodPeakShape AddBuffer->GoodPeakShape OptimizeOrganic->GoodPeakShape UseEndCapped->GoodPeakShape AlternativeChemistry->GoodPeakShape FlushColumn->GoodPeakShape AdjustTemp->GoodPeakShape CheckFlowRate->GoodPeakShape CheckInjection->GoodPeakShape

Caption: A troubleshooting workflow for addressing poor peak shape in HPLC analysis.

Caption: The effect of mobile phase pH on silanol interactions and peak shape.

References

Dealing with isotopic interference in Salmeterol-d3 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals dealing with isotopic interference in the quantification of Salmeterol using Salmeterol-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound quantification?

A1: Isotopic interference, or crosstalk, occurs when the signal from the unlabeled Salmeterol (the analyte) contributes to the signal of the deuterium-labeled internal standard, this compound. This happens because naturally occurring heavy isotopes (like ¹³C) in the unlabeled Salmeterol can result in a molecule with a mass-to-charge ratio (m/z) that is monitored for this compound. This can lead to an overestimation of the internal standard's response, causing an underestimation of the analyte concentration, particularly at high analyte concentrations.[1]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard.[2][3] SIL internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte. This means they co-elute chromatographically and experience similar ionization efficiency and matrix effects, allowing for accurate correction of variations during sample preparation and analysis.[4]

Q3: What are the typical MRM transitions for Salmeterol and this compound?

A3: The Multiple Reaction Monitoring (MRM) transitions are crucial for the selective detection of Salmeterol and its internal standard. Commonly used transitions are:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Salmeterol416.3232.1
This compound419.3235.2
Data sourced from multiple bioanalytical studies.[5][6]

Q4: How can I determine if isotopic interference is affecting my results?

A4: Several indicators may suggest isotopic interference:

  • Non-linear calibration curves: At high concentrations of Salmeterol, you may observe a deviation from linearity in your calibration curve, often with a negative bias.[1]

  • Inaccurate quality control (QC) samples: High-concentration QC samples may show a consistent negative bias.

  • Concentration-dependent bias: The accuracy of your measurements may decrease as the concentration of Salmeterol increases.

A definitive way to confirm interference is to perform an isotopic interference experiment, as detailed in the experimental protocols section.

Q5: What are the primary strategies to mitigate isotopic interference?

A5: There are several approaches to address isotopic interference:

  • Chromatographic Separation: If the interference is from an isobaric compound and not the analyte's isotopes, optimizing the chromatography to separate the interfering species can resolve the issue.[7]

  • Use of a Correction Factor: A mathematical correction can be applied to the data. This involves experimentally determining the percentage contribution of the unlabeled analyte to the internal standard's signal and applying a correction factor.[8]

  • Non-Linear Calibration Curve: A non-linear regression model (e.g., quadratic fit) can be used for the calibration curve, which may better account for the interference at high concentrations.[1]

  • Selection of a Different MRM Transition: If possible, selecting a product ion for this compound that is less affected by the isotopic contribution from Salmeterol can help.

  • Higher Purity Internal Standard: Ensure the this compound internal standard has high isotopic purity and is not contaminated with unlabeled Salmeterol.

Troubleshooting Guides

Problem 1: My calibration curve is non-linear at the upper concentration range.

  • Possible Cause: Isotopic interference from high concentrations of unlabeled Salmeterol is contributing to the this compound signal.

  • Troubleshooting Steps:

    • Verify the interference: Analyze a high-concentration Salmeterol standard without any this compound. Monitor the MRM transition for this compound. A significant signal indicates crosstalk.

    • Apply a non-linear fit: Try fitting your calibration curve with a quadratic regression model and assess if the accuracy of your high concentration standards and QCs improves.[1]

    • Implement a correction factor: Follow the experimental protocol to determine the percentage of interference and apply a mathematical correction to your data.

Problem 2: My high QC samples are consistently failing with a negative bias.

  • Possible Cause: The overestimation of the internal standard signal due to isotopic interference is leading to an underestimation of the calculated concentration of the high QC samples.

  • Troubleshooting Steps:

    • Assess the magnitude of interference: Perform the isotopic interference experiment detailed below to quantify the percentage contribution.

    • Re-evaluate the internal standard concentration: In some cases, increasing the concentration of the internal standard can minimize the relative impact of the crosstalk, but this should be done cautiously as it can introduce other issues.

    • Consider a different internal standard: If the interference is significant and cannot be easily corrected, consider using a Salmeterol internal standard with a higher degree of deuteration (e.g., Salmeterol-d5 or higher) if available, to shift the m/z further from the analyte's isotopic envelope.

Data Presentation

The following table illustrates a hypothetical example of the contribution of unlabeled Salmeterol to the this compound signal. The actual values should be determined experimentally.

Salmeterol Concentration (ng/mL)This compound Concentration (ng/mL)Response of Salmeterol (Analyte)Response of this compound (IS) in blankResponse of this compound (IS) with Analyte% Interference
1000505,000,000250,000255,0002.0%
20005010,000,000250,000261,0004.4%
50005025,000,000250,000280,00012.0%

% Interference = [(Response of IS with Analyte - Response of IS in blank) / Response of IS in blank] x 100

Experimental Protocols

Protocol: Assessment of Isotopic Interference

Objective: To quantify the percentage contribution of the unlabeled Salmeterol signal to the this compound internal standard signal.

Materials:

  • Salmeterol reference standard

  • This compound internal standard

  • Blank biological matrix (e.g., plasma, urine)

  • LC-MS/MS system with validated method for Salmeterol quantification

Procedure:

  • Prepare a High-Concentration Analyte Sample:

    • Prepare a sample containing the highest concentration of Salmeterol expected in the study samples (e.g., the upper limit of quantification, ULOQ).

    • Spike this into the blank biological matrix.

    • Do not add the this compound internal standard.

  • Prepare an Internal Standard Sample:

    • Prepare a sample containing the working concentration of the this compound internal standard.

    • Spike this into the blank biological matrix.

    • Do not add the unlabeled Salmeterol.

  • LC-MS/MS Analysis:

    • Inject the High-Concentration Analyte Sample and monitor both the MRM transition for Salmeterol and this compound.

    • Inject the Internal Standard Sample and monitor the MRM transition for this compound.

  • Data Analysis:

    • Measure the peak area of the this compound MRM transition in the High-Concentration Analyte Sample. This is the interference response.

    • Measure the peak area of the this compound MRM transition in the Internal Standard Sample. This is the true internal standard response.

    • Calculate the percentage interference:

      • % Interference = (Interference Response / True Internal Standard Response) x 100

Acceptance Criteria: The percentage interference should ideally be less than a predefined limit, often below 5%, but this can be assay-dependent.

Visualizations

Isotopic_Interference_Mechanism cluster_analyte Salmeterol (Analyte) cluster_is This compound (Internal Standard) A Salmeterol (d0) [M] A_iso Salmeterol with ¹³C [M+n] A->A_iso Natural Isotopic Abundance MS Mass Spectrometer (MRM for this compound) A_iso->MS Interfering Signal IS This compound [M+3] IS->MS Expected Signal Result Inaccurate Quantification (Underestimation of Analyte) MS->Result

Caption: Mechanism of isotopic interference in this compound quantification.

Experimental_Workflow start Start: Suspected Interference prep_analyte Prepare High Concentration Salmeterol Sample (No IS) start->prep_analyte prep_is Prepare IS Sample (No Analyte) start->prep_is analysis LC-MS/MS Analysis Monitor both MRM transitions prep_analyte->analysis prep_is->analysis measure_interference Measure Peak Area of IS in Analyte Sample analysis->measure_interference measure_is_response Measure Peak Area of IS in IS Sample analysis->measure_is_response calculate Calculate % Interference measure_interference->calculate measure_is_response->calculate evaluate Compare to Acceptance Criteria calculate->evaluate end_pass Interference Acceptable evaluate->end_pass < 5% end_fail Implement Mitigation Strategy evaluate->end_fail >= 5%

Caption: Workflow for assessing isotopic interference.

Troubleshooting_Tree start High QC Failure or Non-Linear Curve check_interference Perform Isotopic Interference Check start->check_interference is_interference Is Interference > 5%? check_interference->is_interference no_interference Check Other Method Parameters (e.g., Matrix Effects, Stability) is_interference->no_interference No mitigate Select Mitigation Strategy is_interference->mitigate Yes correction Apply Correction Factor mitigate->correction nonlinear_fit Use Non-Linear Regression mitigate->nonlinear_fit revalidate Re-validate Method correction->revalidate nonlinear_fit->revalidate

References

Improving the recovery and precision of Salmeterol-d3 in sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the recovery and precision of Salmeterol-d3 in your sample extraction workflows. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for this compound during solid-phase extraction (SPE)?

A1: Low recovery of this compound in SPE can stem from several factors:

  • Improper pH of the sample: Salmeterol is a basic compound. Ensuring the sample pH is adjusted to an appropriate level is crucial for optimal retention on the SPE sorbent.[1]

  • Incorrect sorbent selection: Using a sorbent that does not have the appropriate chemistry for retaining this compound will lead to poor recovery. Mixed-mode or polymeric reversed-phase sorbents are often effective.[2]

  • Inadequate conditioning or equilibration: Failure to properly wet and prepare the sorbent bed can result in incomplete binding of the analyte.[1]

  • Sample loading issues: Overloading the cartridge or using a flow rate that is too high can lead to breakthrough of the analyte.[1]

  • Wash solvent too strong: A wash solvent that is too aggressive can prematurely elute the this compound along with interferences.[1][3]

  • Elution solvent too weak: The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent, resulting in incomplete elution.[1][3]

Q2: How can I improve the precision (%CV) of my this compound measurements?

A2: Poor precision is often related to variability in the sample preparation process. To improve it:

  • Ensure consistent timing: Standardize all incubation and extraction times across all samples.

  • Automate where possible: Automated liquid handlers and SPE systems can reduce human error and improve reproducibility.[4]

  • Use a stable isotope-labeled internal standard: this compound is already an internal standard. Ensure it is of high purity and that its concentration is appropriate for the expected analyte levels. The response of the internal standard should be monitored across the batch to identify any inconsistencies in extraction.[5][6]

  • Optimize the drying and reconstitution steps: Ensure the evaporated samples are completely dried and fully reconstituted in the mobile phase to avoid variability in the final concentration.[4][7]

Q3: What are the signs of matrix effects, and how can I mitigate them for this compound analysis?

A3: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of your results.[8]

  • Signs of matrix effects: You may observe inconsistent internal standard peak areas across different samples, poor accuracy in QC samples, and high variability in results.[6]

  • Mitigation strategies:

    • Improve sample cleanup: Use a more selective SPE sorbent or add a liquid-liquid extraction (LLE) step to remove interfering matrix components.[2]

    • Optimize chromatography: Adjust the chromatographic conditions to separate this compound from co-eluting matrix components.[9]

    • Use a stable isotope-labeled internal standard: this compound is a suitable internal standard for Salmeterol, as it co-elutes and experiences similar matrix effects, thus compensating for them.[10]

    • Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[6]

Troubleshooting Guides

Issue 1: Low Recovery of this compound in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Sorbent Chemistry Switch to a mixed-mode cation exchange sorbent or a polymeric reversed-phase sorbent (e.g., Oasis HLB).Improved retention of the basic this compound molecule.
Suboptimal Sample pH Adjust the sample pH to be 1-2 units above the pKa of Salmeterol to ensure it is in a neutral state for reversed-phase retention.Enhanced binding to the sorbent and reduced breakthrough during loading.
Ineffective Elution Solvent Increase the organic content of the elution solvent or add a small percentage of a modifier like ammonium hydroxide to disrupt ionic interactions in mixed-mode SPE.Complete elution of this compound from the sorbent in a minimal volume.
Premature Elution During Wash Step Decrease the organic strength of the wash solvent. Ensure the pH of the wash solvent does not disrupt the desired analyte-sorbent interactions.Removal of interferences without significant loss of this compound.
Incomplete Sorbent Wetting Ensure the conditioning and equilibration steps use sufficient solvent volumes (at least 2-3 column volumes) and that the sorbent bed does not dry out before sample loading.[1][11]Consistent and complete interaction of the analyte with the sorbent.
Issue 2: High Variability (%CV) in this compound Peak Areas
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Extraction Times Standardize all incubation, vortexing, and centrifugation times for every sample in the batch.Reduced variability in extraction efficiency across the sample set.
Variable Evaporation to Dryness Ensure all samples are completely and consistently dried under a gentle stream of nitrogen. Avoid overheating.Uniform concentration of the analyte prior to reconstitution.
Incomplete Reconstitution Vortex the samples thoroughly after adding the reconstitution solvent and allow sufficient time for the analyte to fully dissolve.Consistent and accurate final sample concentration for injection.
Internal Standard Addition Error Add the internal standard (in this case, the analyte of interest for recovery checks) at the very beginning of the extraction process to account for variability in all subsequent steps.The internal standard will accurately reflect the efficiency of the entire extraction process.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add the internal standard solution.

    • Add 500 µL of 4% phosphoric acid and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange or polymeric reversed-phase SPE cartridge (e.g., Waters Oasis MCX or HLB).

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent to dry.[4]

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7]

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction start Start: Plasma Sample add_is Add Internal Standard start->add_is pretreat Pre-treat (e.g., Acidify) add_is->pretreat centrifuge Centrifuge pretreat->centrifuge load 3. Load Sample centrifuge->load condition 1. Condition Sorbent (Methanol) equilibrate 2. Equilibrate Sorbent (Water) condition->equilibrate equilibrate->load wash1 4. Wash 1 (Aqueous) load->wash1 wash2 5. Wash 2 (Weak Organic) wash1->wash2 elute 6. Elute Analyte (Strong Organic +/- Modifier) wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for this compound extraction using SPE.

Troubleshooting_Low_Recovery cluster_breakthrough Analyte Loss During Load/Wash cluster_elution Incomplete Elution start Low Recovery Detected check_breakthrough Analyze Waste from Load & Wash Steps? start->check_breakthrough check_elution Analyze Cartridge Post-Elution? check_breakthrough->check_elution No cause1 Inadequate Retention: - Check sample pH - Verify sorbent choice - Reduce flow rate check_breakthrough->cause1 Yes cause3 Ineffective Elution: - Increase elution  solvent strength - Add modifier (e.g., NH4OH) - Increase elution volume check_elution->cause3 Yes no_analyte No Analyte Found: Consider other issues (e.g., degradation, adsorption) check_elution->no_analyte No cause2 Premature Elution: - Decrease wash  solvent strength cause1->cause2

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Optimizing Gradient Elution for Salmeterol and Salmeterol-d3 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Salmeteral and its deuterated internal standard, Salmeterol-d3.

Troubleshooting Guide

This guide addresses common issues encountered during the gradient elution of Salmeterol and this compound.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Recommended Solution
Peak Tailing: Secondary interactions between the basic Salmeterol molecule and acidic silanols on the column stationary phase.- Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of Salmeterol (~10.3) to ensure it is fully protonated. A lower pH (e.g., 2-4) is generally recommended for basic compounds on silica-based columns.[1][2] - Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer acidic silanol groups. - Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, like triethylamine (TEA), or use a buffer to mask the silanol groups.
Peak Fronting: Column overload.- Reduce Sample Concentration: Dilute the sample to a lower concentration. - Decrease Injection Volume: Inject a smaller volume of the sample.
Peak Splitting: May indicate co-elution of an interferent, column contamination, or issues with the injection solvent.- Check for Co-eluting Species: Inject a smaller sample volume. If two distinct peaks appear, it suggests the presence of two different components eluting closely. In this case, the separation method needs further optimization.[3][4] - Column Contamination: A blocked column frit or a void in the stationary phase can cause peak splitting for all analytes.[3][4] Consider flushing the column or replacing it if the problem persists. - Injection Solvent Mismatch: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to avoid peak distortion.[5]

Problem: Inconsistent Retention Times

Potential Cause Recommended Solution
Poor Column Equilibration: Insufficient time for the column to return to the initial gradient conditions between injections.- Increase Equilibration Time: Ensure the column is fully equilibrated with the starting mobile phase composition before each injection.
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or degradation of additives.- Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate measurements. - Degas Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.- Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.
Pump Malfunction: Inconsistent flow rate from the HPLC/UPLC pump.- Check Pump Performance: Verify the pump's flow rate accuracy and precision. Perform necessary maintenance, such as cleaning check valves.

Problem: Poor Resolution Between Salmeterol and this compound

Potential Cause Recommended Solution
Isotopic Effect: Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts.- Optimize Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks. - Adjust Mobile Phase Composition: Small changes to the organic solvent ratio or the use of a different organic solvent (e.g., methanol vs. acetonitrile) can alter selectivity.
Suboptimal Chromatographic Conditions: The chosen column or mobile phase may not be ideal for separating these two closely related compounds.- Screen Different Columns: Test columns with different stationary phase chemistries (e.g., C18, Phenyl-Hexyl) to find the best selectivity. - Fine-tune Gradient: Systematically adjust the gradient start and end percentages, as well as the gradient time.

Problem: Matrix Effects (Ion Suppression or Enhancement in LC-MS)

Potential Cause Recommended Solution
Co-eluting Endogenous Components: Compounds from the biological matrix (e.g., plasma, urine) can interfere with the ionization of Salmeterol and this compound in the mass spectrometer source.[6][7][8][9]- Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.[6] - Optimize Chromatography: Adjust the gradient to separate Salmeterol and this compound from the regions of significant matrix effects. - Use a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it will co-elute with Salmeterol and experience similar matrix effects, thus providing accurate quantification.[8]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak eluting slightly before my Salmeterol peak?

A1: This is a known chromatographic phenomenon called the "isotope effect." Deuterium is slightly more electron-donating than hydrogen, which can lead to minor differences in the polarity and interaction with the stationary phase, often resulting in the deuterated compound eluting slightly earlier. A well-optimized gradient should still provide sufficient resolution for accurate integration.

Q2: I'm observing peak splitting only for the Salmeterol peak, not the internal standard. What could be the cause?

A2: If only a single peak is splitting, it is less likely to be a system-wide issue like a blocked frit.[4] Potential causes include the co-elution of a Salmeterol-related impurity or degradation product, or an on-column interaction specific to Salmeterol.[10] Consider adjusting the mobile phase pH or temperature to alter selectivity and resolve the two components.[3]

Q3: What is the ideal mobile phase pH for separating Salmeterol?

A3: Salmeterol is a basic compound. To achieve good peak shape and consistent retention on a reversed-phase column, it is recommended to use a mobile phase pH that is at least one to two pH units away from the analyte's pKa.[2][11] For Salmeterol, a lower pH (e.g., in the range of 2-4) is generally a good starting point to ensure the molecule is in a single, protonated state, which minimizes secondary interactions with the stationary phase.[2]

Q4: How can I minimize ion suppression when analyzing Salmeterol in plasma samples?

A4: Ion suppression is a common challenge in bioanalysis due to matrix effects.[7][8] To minimize this, a thorough sample preparation method like solid-phase extraction (SPE) is highly recommended to remove phospholipids and other interfering components from the plasma.[6] Additionally, optimizing the chromatographic separation to ensure Salmeterol elutes in a region with minimal co-eluting matrix components is crucial. The use of this compound as an internal standard is essential to compensate for any remaining matrix effects.

Q5: Should I use a gradient or isocratic elution for this separation?

A5: While a simple isocratic method might be sufficient if there are no interfering compounds, a gradient elution is often preferred for bioanalytical methods. A gradient allows for better separation from complex matrix components, can improve peak shape, and reduce analysis time by eluting strongly retained compounds more quickly.

Experimental Protocols

The following are example experimental protocols for the separation of Salmeterol and this compound by LC-MS/MS. These should be considered as starting points for method development and optimization.

Method 1: UPLC-MS/MS for Salmeterol in Human Plasma

Parameter Condition
Column ACE 3 C18 (100 mm x 3 mm, 3 µm)
Mobile Phase A 5 mM Ammonium Trifluoroacetate Buffer
Mobile Phase B Acetonitrile
Mobile Phase C Isopropyl Alcohol
Flow Rate 0.5 mL/min
Gradient A mixture of A, B, and C was used. (Specific gradient profile not detailed in the source, would require optimization)
Run Time 3.2 minutes
Injection Volume Not specified
Column Temperature Not specified
MS Detection Positive Ionization Mode
MRM Transition (Salmeterol) 416.30 -> 232.10
MRM Transition (this compound) 419.30 -> 235.20

Source: Adapted from a bioequivalence study of Salmeterol Xinafoate/Fluticasone Propionate HFA pMDI.

Method 2: LC-MS/MS for Salmeterol and Fluticasone in Human Plasma

Parameter Condition
Column Discovery C18
Mobile Phase A 0.1 mM Ammonium Trifluoroacetate
Mobile Phase B Acetonitrile
Flow Rate Not specified
Gradient A gradient elution was used. (Specific gradient profile not detailed in the source, would require optimization)
Run Time Not specified
Injection Volume 15 µL
Column Temperature Not specified
MS Detection Positive Ionization Mode
MRM Transition (Salmeterol) 415.900 -> 232.200
MRM Transition (this compound) Not specified, but used as internal standard

Source: Adapted from a study on the development and validation of a sensitive LC-MS/MS method for simultaneous quantitation of Fluticasone and Salmeterol.

Visualizations

Gradient_Elution_Optimization_Workflow cluster_prep Method Development cluster_optimization Optimization Cycle start Define Analytical Goal select_column Select Column (e.g., C18) start->select_column prep_mobile_phase Prepare Mobile Phases (Aqueous & Organic) select_column->prep_mobile_phase scouting_gradient Run Scouting Gradient (e.g., 5-95% B) prep_mobile_phase->scouting_gradient evaluate_peaks Evaluate Peak Shape, Retention, & Resolution scouting_gradient->evaluate_peaks adjust_gradient Adjust Gradient Slope & Time evaluate_peaks->adjust_gradient Not Optimal optimize_ph Optimize Mobile Phase pH evaluate_peaks->optimize_ph Poor Peak Shape final_method Final Validated Method evaluate_peaks->final_method Optimal adjust_gradient->scouting_gradient optimize_ph->scouting_gradient Troubleshooting_Workflow cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_resolution Resolution Issues start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No check_ph Check Mobile Phase pH peak_shape->check_ph Yes resolution Poor Resolution? retention_time->resolution No check_equilibration Increase Equilibration Time retention_time->check_equilibration Yes adjust_gradient Adjust Gradient Slope resolution->adjust_gradient Yes reduce_conc Reduce Sample Concentration check_ph->reduce_conc check_column Inspect Column reduce_conc->check_column check_pump Check Pump Flow Rate check_equilibration->check_pump remake_mp Prepare Fresh Mobile Phase check_pump->remake_mp change_column Try Different Column adjust_gradient->change_column

References

How to resolve co-eluting peaks with Salmeterol-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Salmeterol, with a specific focus on resolving co-eluting peaks with its deuterated internal standard, Salmeterol-d3.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in HPLC analysis of Salmeterol and this compound?

A1: Peak co-elution in HPLC occurs when two or more compounds elute from the column at the same time, resulting in overlapping chromatographic peaks.[1][2] For Salmeterol and its deuterated internal standard, this compound, which are structurally very similar, co-elution is a common challenge. The primary causes include:

  • Inadequate Chromatographic Selectivity: The column and mobile phase combination may not be sufficient to differentiate between the subtle structural differences of Salmeterol and this compound.[1][2]

  • Poor Column Efficiency: A worn-out or poorly packed column can lead to broader peaks, which increases the likelihood of overlap.[1]

  • Inappropriate Mobile Phase Composition: An incorrect solvent ratio or pH can fail to provide the necessary separation.[3]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening and co-elution.[4][5]

  • Column Contamination or Voids: Buildup of contaminants on the column frit or the formation of a void in the packing material can distort peak shapes and cause splitting or co-elution.[6][7]

Q2: How can I detect if I have a co-elution problem with Salmeterol and this compound?

A2: Since Salmeterol and Salmeter_d3 are often analyzed by LC-MS/MS, the primary detection method will be through mass spectrometry. However, visual inspection of the chromatogram can also provide clues.

  • Mass Spectrometry: By extracting the ion chromatograms for the specific mass-to-charge ratios (m/z) of Salmeterol and this compound, you can check for peak purity. If the peaks are not perfectly aligned at the apex, or if the peak shape is distorted in the total ion chromatogram (TIC) but appears normal in the extracted ion chromatograms (EICs), you may have co-elution.

  • Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders or tailing, in the chromatogram.[2] A shoulder on a peak is a strong indicator of a co-eluting impurity or, in this case, the internal standard.[2]

  • Diode Array Detector (DAD): If using UV detection in addition to MS, a DAD can assess peak purity by comparing UV spectra across the peak.[1] If the spectra are not consistent, it suggests the presence of more than one compound.[1]

Troubleshooting Guides

Guide 1: Resolving Co-eluting Peaks of Salmeterol and this compound

This guide provides a systematic approach to resolving co-eluting peaks of Salmeterol and its deuterated internal standard.

The resolution of two chromatographic peaks is governed by the resolution equation, which depends on column efficiency (N), selectivity (α), and retention factor (k').[1] By systematically adjusting these parameters, separation can be improved.

  • Objective: To enhance the separation between Salmeterol and this compound by modifying the mobile phase composition and gradient profile.

  • Initial Conditions (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30-70% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • Optimization Strategy:

    • Modify Organic Solvent: If using acetonitrile, try substituting it with methanol. The change in solvent can alter the selectivity (α) and improve resolution.

    • Adjust Gradient Slope: A shallower gradient (e.g., 30-50% B over 10 minutes) can increase the separation between closely eluting peaks.

    • Isocratic Hold: Introduce a short isocratic hold at the beginning of the gradient to improve peak shape and retention.

    • Flow Rate Reduction: Decreasing the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution.

Parameter AdjustedModificationExpected Outcome on Resolution (Rs)Potential Trade-offs
Mobile Phase Switch from Acetonitrile to MethanolIncrease or decrease in RsChange in elution order, longer run times
Gradient Decrease slope (e.g., from 8%/min to 4%/min)Increase in RsLonger analysis time
Flow Rate Decrease from 0.4 mL/min to 0.3 mL/minIncrease in RsLonger analysis time, broader peaks if too low
Column Temperature Increase from 40 °C to 50 °CDecrease in retention time, may improve or worsen resolutionPotential for analyte degradation

If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary selectivity.

  • Objective: To achieve separation by utilizing a different stationary phase that offers alternative selectivity.

  • Procedure:

    • If a standard C18 column is being used, consider switching to a column with a different bonded phase, such as a Phenyl-Hexyl or a Cyano (CN) column. These phases provide different retention mechanisms (e.g., pi-pi interactions with the phenyl rings) that can be effective in separating structurally similar compounds.

    • Ensure the new column has a similar particle size and dimensions to allow for a direct comparison of the stationary phase effect.

    • Re-optimize the mobile phase and gradient for the new column chemistry.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting co-elution issues.

CoElution_Troubleshooting start Co-eluting Peaks Observed check_ms Confirm with MS (Extracted Ion Chromatograms) start->check_ms optimize_mp Optimize Mobile Phase (Solvent, pH, Gradient) check_ms->optimize_mp Confirmed check_sample Check Sample Concentration (Dilute if necessary) check_ms->check_sample Distorted peak shape column_health Inspect Column Health (Check for voids, contamination) check_ms->column_health Peak splitting/tailing optimize_flow Adjust Flow Rate optimize_mp->optimize_flow resolved Peaks Resolved optimize_mp->resolved Resolution improved change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) optimize_flow->change_column Resolution still poor optimize_flow->resolved Resolution improved change_column->resolved Resolution improved check_sample->optimize_mp Concentration OK check_sample->resolved Dilution helps column_health->optimize_mp Column OK column_health->resolved Column replaced/cleaned

Caption: A logical workflow for troubleshooting co-eluting peaks.

Salmeterol Signaling Pathway

Salmeterol is a long-acting beta-2 adrenergic receptor (β2AR) agonist.[1] Its mechanism of action involves the stimulation of β2ARs in the smooth muscle of the airways.[2] This activation initiates a signaling cascade that leads to bronchodilation.

Salmeterol_Pathway Salmeterol Salmeterol B2AR β2-Adrenergic Receptor Salmeterol->B2AR Binds to G_protein Gs Protein Activation B2AR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Activation G_protein->Adenylyl_Cyclase Stimulates cAMP Increased cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) Activation cAMP->PKA MLCK_inhibition Inhibition of Myosin Light Chain Kinase (MLCK) PKA->MLCK_inhibition Relaxation Bronchial Smooth Muscle Relaxation MLCK_inhibition->Relaxation Bronchodilation Bronchodilation Relaxation->Bronchodilation

Caption: Signaling pathway of Salmeterol leading to bronchodilation.

References

Validation & Comparative

A Comparative Guide to Salmeterol Quantification: Unveiling Linearity, Accuracy, and Precision with Salmeterol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of Salmeterol is paramount for pharmacokinetic studies and clinical trials. This guide provides an objective comparison of the analytical performance for Salmeterol quantification, with a focus on methods employing Salmeterol-d3 as an internal standard. The use of a deuterated internal standard like this compound is a widely accepted practice in mass spectrometry-based bioanalysis to correct for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of the results.[1][2]

Performance Characteristics of Salmeterol Quantification using this compound

The following table summarizes the key validation parameters for Salmeterol quantification from various studies that utilized this compound as an internal standard. These parameters—linearity, accuracy, and precision—are critical indicators of a bioanalytical method's reliability.

Linearity Range (pg/mL)Correlation Coefficient (r/r²)Accuracy (% Recovery or % of Nominal)Precision (% CV or % RSD)Lower Limit of Quantification (LLOQ) (pg/mL)Analytical Method
2.0 - 2000Not SpecifiedBetween-batch accuracy: Not SpecifiedBetween-batch precision (% CV): Not Specified2.0LC-MS/MS[3]
0.050 - 50r = 0.997194.91 - 102.75%< 13%0.050LC-MS/MS[4]
1.00 - 250.218r² = 0.9996Not SpecifiedNot Specified1.000LC-MS/MS[5]
0.375 - 7.50r² = 0.999499Not Specified1.49% at LLOQ0.375UPLC-MS/MS[6]
0.5 - 200 (matrix matched)Not Specified80 - 120%< 20%1.0LC-MS/MS[7]

Alternative Methods and Considerations

While the use of this compound with LC-MS/MS is a robust approach, other methods have also been developed and validated for Salmeterol quantification. These often involve different analytical techniques or may not specify the use of a deuterated internal standard.

Linearity RangeCorrelation Coefficient (r/r²)Accuracy (% Recovery)Precision (% RSD)Lower Limit of Quantification (LLOQ)Analytical Method
0.0333 - 50 µg/mLr > 0.99596.54 - 102.62%Not Specified0.3 µg/mLHPLC-UV[8]
0.025 - 4.8 µg/mLr² > 0.99998.2 - 102.7%≤ 2.2%0.025 µg/mLHPLC-UV[9][10]
40 - 60 µg/mLr² = 0.999Not SpecifiedNot Specified8.08 µg/mLHPLC[11]
0.072 - 1.081 µg/mLr = 0.9996Not SpecifiedNot SpecifiedNot SpecifiedRP-HPLC[12]
10 - 50 µg/mLNot SpecifiedNot Specified< 2%Not SpecifiedRP-HPLC[13]

It is important to note that direct comparison between LC-MS/MS methods using a deuterated internal standard and HPLC-UV methods can be challenging due to the inherent differences in sensitivity and selectivity of the detection techniques. LC-MS/MS methods typically offer significantly lower limits of quantification, making them more suitable for bioanalytical studies where Salmeterol concentrations in biological matrices are expected to be very low.[7][14]

Experimental Workflow and Protocols

The quantification of Salmeterol in biological matrices, such as human plasma, typically involves several key steps from sample collection to data analysis. The following diagram illustrates a general experimental workflow.

Salmeterol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for Salmeterol quantification.

A detailed experimental protocol for the quantification of Salmeterol using LC-MS/MS with this compound is provided below, based on common practices in the field.

Sample Preparation (Solid Phase Extraction - SPE)
  • To 400 µL of human plasma, add the internal standard this compound.[4]

  • For protein precipitation, add 500 µL of 0.2 M zinc sulfate, vortex, and centrifuge.[4]

  • Load the supernatant onto a pre-conditioned C18 SPE cartridge.[4]

  • Wash the cartridge with water, followed by 25% methanol in water.[4]

  • Elute the analytes with an appropriate organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[7]

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[3][5]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium trifluoroacetate) and an organic solvent (e.g., acetonitrile, methanol) is typical.[3][5]

    • Flow Rate: Flow rates are generally in the range of 0.3 - 0.8 mL/min.[3][7]

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is standard for Salmeterol analysis.[3]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for Salmeterol and this compound are monitored. For instance, a common transition for Salmeterol is m/z 416.3 → 232.1, and for this compound, it is m/z 419.3 → 235.2.[3]

Calibration and Quantification

A calibration curve is constructed by plotting the peak area ratio of Salmeterol to this compound against the nominal concentration of the calibration standards. The concentration of Salmeterol in the unknown samples is then determined from this curve. A weighted linear regression (e.g., 1/x²) is often applied to ensure accuracy across the entire calibration range.[4]

References

A Guide to Cross-Validation of Analytical Methods Using Salmeterol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of salmeterol, utilizing Salmeterol-d3 as an internal standard. It is designed to assist researchers, scientists, and drug development professionals in understanding the critical process of cross-validation to ensure data integrity and consistency across different analytical methods or laboratories. This document outlines the experimental protocols, presents comparative data in a clear format, and visualizes key biological and experimental workflows.

Comparative Overview of LC-MS/MS Methods for Salmeterol Analysis

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. It enhances the accuracy and precision of the quantification of salmeterol in biological matrices.[1][2] Below is a comparison of typical parameters from validated LC-MS/MS methods that could be subject to cross-validation.

ParameterMethod AMethod B
Instrumentation Triple Quadrupole Mass SpectrometerHigh-Resolution Mass Spectrometer
Ionization Mode Positive IonizationPositive Ionization
MRM Transition (Salmeterol) 416.3 -> 232.1416.3 -> 184.1
MRM Transition (this compound) 419.3 -> 235.2419.3 -> 187.1
Chromatography Column C18 (e.g., ACE 3 C18, 100 mm, 3 mm)Phenyl-Hexyl
Mobile Phase Acetonitrile, 5 mM ammonium trifluoroacetate buffer, and isopropyl alcoholMethanol and 0.1% Formic Acid in Water
Flow Rate 0.5 mL/min0.4 mL/min
Run Time 3.2 min4.0 min
Extraction Method Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Linearity Range 2.5 - 500 pg/mL5 - 1000 pg/mL
LLOQ 2.5 pg/mL5 pg/mL

Experimental Protocol: Cross-Validation of Two Analytical Methods

Cross-validation is essential when data from different analytical methods or laboratories are to be compared or combined.[3][4][5][6] The following protocol outlines the steps for a cross-validation study between two distinct LC-MS/MS methods (Method A and Method B) for the quantification of salmeterol in human plasma, using this compound as the internal standard.

Objective

To assess the comparability of results obtained from two different validated bioanalytical methods for the determination of salmeterol concentrations in human plasma.

Materials
  • Human plasma (K2EDTA)

  • Salmeterol reference standard

  • This compound internal standard

  • Reagents and solvents for both Method A and Method B

  • Validated LC-MS/MS systems for both methods

Preparation of Samples
  • Quality Control (QC) Samples: Prepare spiked QC samples in human plasma at a minimum of three concentration levels: low, medium, and high.

  • Incurred Samples (IS): If available, use incurred samples from a pharmacokinetic study that cover the expected concentration range.

Experimental Design
  • Sample Sets: A minimum of 20 incurred samples and triplicate sets of low, medium, and high QC samples should be analyzed.

  • Analysis: Analyze the selected samples using both Method A and Method B. The analysis should be performed by the respective laboratories or personnel proficient in each method.

  • Data Recording: Record the concentration of salmeterol obtained from each method for every sample.

Acceptance Criteria

The acceptance criteria for cross-validation should be predefined. According to regulatory guidelines, the mean concentration of the QC samples from the comparator method should be within ±20% of the mean concentration from the reference method.[3] For incurred samples, at least 67% of the samples should have a percentage difference between the two methods within ±20% of their mean concentration.

Data Analysis

The results from both methods should be tabulated and statistically evaluated. A common approach is to calculate the percentage difference for each sample using the following formula:

% Difference = ((Result_MethodA - Result_MethodB) / ((Result_MethodA + Result_MethodB) / 2)) * 100

The mean percentage difference and its standard deviation should be calculated for the QC samples at each concentration level. For incurred samples, the individual percentage differences are evaluated against the acceptance criteria.

Visualizing Key Processes

To better understand the underlying biological mechanism and the experimental workflow, the following diagrams are provided.

Salmeterol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Salmeterol Salmeterol Beta2AR β2-Adrenergic Receptor Salmeterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Salmeterol's signaling pathway in airway smooth muscle cells.

Cross_Validation_Workflow cluster_methods Analysis cluster_analysis Data Evaluation start Start Cross-Validation prep_samples Prepare QC and Incurred Samples start->prep_samples method_a Analyze with Method A prep_samples->method_a method_b Analyze with Method B prep_samples->method_b data_collection Collect Concentration Data method_a->data_collection method_b->data_collection calc_diff Calculate % Difference for Each Sample data_collection->calc_diff eval_qc Evaluate QC Samples (Mean Diff. ≤ ±20%) calc_diff->eval_qc eval_is Evaluate Incurred Samples (≥67% within ±20%) eval_qc->eval_is Pass conclusion Conclusion on Method Comparability eval_qc->conclusion Fail eval_is->conclusion Pass eval_is->conclusion Fail

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The cross-validation of analytical methods is a critical step in drug development, ensuring the reliability and comparability of data. By utilizing a stable isotope-labeled internal standard like this compound, the precision and accuracy of LC-MS/MS-based quantification of salmeterol are significantly improved. This guide provides a framework for comparing different analytical methods and a detailed protocol for conducting a cross-validation study, which is essential for maintaining high standards in bioanalytical research.

References

A Comparative Guide to Salmeteral Levels in Biological Samples Using Salmeterol-d3 for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of salmeterol levels in different biological samples, specifically plasma and urine, utilizing Salmeterol-d3 as an internal standard for precise and accurate quantification. The data and protocols presented are collated from various validated LC-MS/MS studies, offering a valuable resource for pharmacokinetic assessments and bioanalytical method development.

Quantitative Data Summary

The following tables summarize the quantitative data for salmeteral concentrations observed in human plasma and urine from different studies. It is important to note that these values were not obtained from a single comparative study but are compiled from separate research endeavors.

Table 1: Salmeterol Levels in Human Plasma

Lower Limit of Quantification (LLOQ) (pg/mL)Concentration Range (pg/mL)Sample VolumeReference
1.001.00 - 250.218Not Specified[1]
1.0Not SpecifiedNot Specified[2]
2.52.5 - 500Not Specified[3]
0.3750.375 - 7.500Not Specified
0.0500.050 - 50.000400 µL[4]
1.00Not SpecifiedNot Specified[5]
25 (as 0.025 ng/mL)25 - 500Not Specified[6]

Table 2: Salmeterol Levels in Human Urine

Lower Limit of Quantification (LLOQ) (pg/mL)Concentration Range (ng/mL)Maximum Concentration Detected (ng/mL)Reference
5000.5 - 501.27[7]
100 (as 0.10 ng/mL)0.10 - 2.00Not Specified[6]

Experimental Protocols

The accurate quantification of salmeterol in biological matrices relies on robust and validated experimental protocols. Below are detailed methodologies for plasma and urine analysis based on published literature.

Analysis of Salmeterol in Human Plasma

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Pre-treatment: To a plasma sample, an internal standard working solution of this compound is added.

  • Extraction: The sample is then subjected to Solid-Phase Extraction (SPE). A variety of SPE cartridges are commercially available and should be chosen based on the specific method validation. The general steps include:

    • Conditioning the SPE cartridge.

    • Loading the pre-treated plasma sample.

    • Washing the cartridge to remove interferences.

    • Eluting the analyte and internal standard.

  • Reconstitution: The eluate is typically evaporated to dryness and then reconstituted in a suitable solvent compatible with the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Chromatographic Separation: The reconstituted sample is injected into a Liquid Chromatography (LC) system. A C18 analytical column is commonly used to separate salmeterol from other components. The mobile phase composition and gradient are optimized to achieve good peak shape and separation.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both salmeterol and this compound are monitored to ensure selectivity and sensitivity.

Analysis of Salmeterol in Human Urine

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Enzymatic Hydrolysis: Urine samples may undergo enzymatic hydrolysis to measure both free and conjugated salmeterol.

  • Extraction: Following hydrolysis, a liquid-liquid extraction (LLE) is performed. The pH of the urine sample is adjusted, and an organic solvent is added to extract the salmeterol and this compound.

  • Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[7]

2. LC-MS/MS Analysis

The LC-MS/MS analysis for urine samples follows a similar procedure to that of plasma samples, with optimized chromatographic conditions and mass spectrometric parameters for the specific matrix.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the quantification of salmeterol in biological samples using an internal standard.

Salmeterol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Urine, etc.) AddIS Addition of This compound (IS) BiologicalSample->AddIS Extraction Extraction (SPE or LLE) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

References

A Guide to Incurred Sample Reanalysis for Salmeterol Assays: The Gold Standard of Salmeterol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical validation step, confirming the accuracy of pharmacokinetic data from clinical and non-clinical studies. This guide provides a comparative overview of the use of the stable isotope-labeled (SIL) internal standard, Salmeterol-d3, in ISR for Salmeterol assays, highlighting its superior performance against potential alternatives through an examination of established bioanalytical principles and experimental data.

When analyzing incurred samples, which are biological samples from dosed subjects, variability can arise from factors not present in the calibration standards, such as drug metabolites, protein binding, and matrix effects.[1] The use of an appropriate internal standard (IS) is crucial to mitigate these variables. A stable isotope-labeled internal standard like this compound is widely considered the most suitable choice for quantitative bioanalysis.[2] This is because its physicochemical properties are nearly identical to the analyte, Salmeterol, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for analytical variability.

The Critical Role of Internal Standards in Bioanalysis

An ideal internal standard should co-elute with the analyte and exhibit a similar response to the mass spectrometer, effectively normalizing variations in sample extraction, injection volume, and matrix effects.[2][3] While structural analogs can be used, they may not perfectly mimic the analyte's behavior, leading to potential inaccuracies. This compound, as a deuterated analog of Salmeterol, offers the closest possible match, making it the preferred internal standard for ensuring the precision and accuracy of Salmeterol quantification.[4][5]

Incurred Sample Reanalysis: Acceptance Criteria

Regulatory bodies like the FDA and EMA have established clear acceptance criteria for ISR to ensure the reproducibility of bioanalytical methods.[6][7] For small molecules like Salmeterol, the concentration of the reanalyzed sample should be within ±20% of the original result for at least two-thirds (67%) of the samples tested.[1][6][7][8][9]

Experimental Protocols for Salmeterol Bioanalysis

The following sections detail a typical experimental workflow for the quantification of Salmeterol in human plasma using LC-MS/MS with this compound as the internal standard. This protocol is a composite of methodologies described in the scientific literature.[4][10][11][12]

Sample Preparation: Solid Phase Extraction (SPE)
  • Aliquoting and Spiking: To a 400 µL aliquot of human plasma, add the internal standard, this compound.[11]

  • Protein Precipitation: Add 500 µL of 0.2 M zinc sulfate to precipitate proteins. Vortex the samples and centrifuge at 6000 rpm for 5 minutes.[11]

  • Solid Phase Extraction:

    • Condition a C18-SPE cartridge with 1 mL of methanol followed by 1 mL of water.[11]

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.[11]

    • Wash the cartridge with a sequence of water and 25% methanol in water.[11]

    • Elute the analytes from the cartridge.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of the mobile phase.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4][12]

  • Analytical Column: A C18 column, such as a Phenomenex Kinetex or ACE 3 C18.[4][11]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 mM ammonium trifluoroacetate or 5 mM ammonium trifluoroacetate) and an organic solvent (e.g., acetonitrile).[4][10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ionization mode.[4]

  • MRM Transitions:

    • Salmeterol: 416.3 → 232.1[4]

    • This compound: 419.3 → 235.2[4]

Data Presentation: Performance of this compound in Bioanalytical Assays

The following table summarizes the performance characteristics of a validated LC-MS/MS method for Salmeterol using this compound as the internal standard, as reported in the literature.

ParameterSalmeterolThis compound (Internal Standard)Reference
Linearity Range 0.050 - 50.0 pg/mL5 pg[11]
Correlation Coefficient (r) 0.9971N/A[11]
Accuracy (% Bias) -5.09% to 2.75%N/A[11]
Precision (%CV) < 13%N/A[11]
Lower Limit of Quantification (LLOQ) 0.050 pg/mLN/A[11]

Comparison of Internal Standards for Salmeterol Assays

FeatureThis compound (SIL-IS)Structural Analog IS (Hypothetical)
Co-elution Nearly identical retention time to Salmeterol.Different retention time.
Ionization Efficiency Identical to Salmeterol, providing excellent compensation for matrix effects.May differ from Salmeterol, leading to inadequate compensation for matrix effects.
Extraction Recovery Nearly identical to Salmeterol.May differ from Salmeterol.
Performance in ISR Expected to be highly robust and reproducible.Higher potential for variability and ISR failure.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams, created using the DOT language, outline the experimental workflow and the logical flow of an incurred sample reanalysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation add_is->precipitate spe Solid Phase Extraction precipitate->spe reconstitute Reconstitution spe->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Report Results quant->report

Figure 1: Experimental workflow for Salmeterol bioanalysis.

isr_logic start Select Incurred Samples reanalyze Reanalyze Samples start->reanalyze calculate Calculate % Difference vs. Original Result reanalyze->calculate decision Difference <= 20%? calculate->decision pass Pass decision->pass Yes fail Fail decision->fail No evaluate Evaluate Overall ISR Acceptance (>=67% Pass) pass->evaluate fail->evaluate

Figure 2: Logical flow of an Incurred Sample Reanalysis.

Conclusion

The use of this compound as an internal standard in the bioanalysis of Salmeterol is a robust and reliable approach that aligns with regulatory expectations for accuracy and precision. For incurred sample reanalysis, where the integrity of pharmacokinetic data is rigorously tested, the near-identical behavior of this compound to the parent analyte provides the highest level of assurance against the analytical challenges posed by incurred samples. While alternative internal standards may be considered, the evidence strongly supports the use of a stable isotope-labeled internal standard like this compound to ensure the successful validation of bioanalytical methods and the ultimate reliability of study data.

References

Determining the Limit of Detection and Quantification for Salmeteral with Salmeterol-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on determining the limit of detection (LOD) and limit of quantification (LOQ) for Salmeterol, a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD), with the use of its deuterated internal standard, Salmeterol-d3.[1][2] The methodologies and data presented are collated from various validated bioanalytical studies.

Understanding Limit of Detection (LOD) and Limit of Quantification (LOQ)

In analytical chemistry, the Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method.

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank sample) but not necessarily quantified as an exact value.[3][4] It is the concentration that provides a signal-to-noise ratio of typically 3:1.[5]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[3] The LOQ is often determined as the concentration that provides a signal-to-noise ratio of 10:1.[5] For bioanalytical methods, the FDA suggests that the lowest standard on the calibration curve should be accepted as the LOQ if the analyte response is at least five times the blank response and if it can be determined with a precision of within 20% and an accuracy of 80-120%.[6]

Comparative Performance Data for Salmeterol Quantification

The following table summarizes the performance of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Salmeterol in human plasma.

Analytical MethodAnalyteInternal StandardMatrixLLOQ/LOQ (pg/mL)Calibration Curve Range (pg/mL)
LC-MS/MSSalmeterolThis compoundHuman Plasma1.0001.00 - 250.218
LC-MS/MSSalmeterolNot SpecifiedHuman Plasma0.0500.050 - 50
LC-MS/MSSalmeterolNot SpecifiedHuman Plasma1 (Matrix Matched)0.5 - 200
LC-MS/MSSalmeterolNot SpecifiedHuman Plasma2.52.5 - 500

Data compiled from multiple sources.[7][8][9][10]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following sections outline a typical experimental protocol for the determination of Salmeterol in human plasma using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a common technique for sample clean-up and concentration prior to LC-MS/MS analysis.

  • Sample Pre-treatment: To 400 µL of human plasma, add 5 pg of the internal standard, this compound.[8] The samples are then subjected to protein precipitation by adding a reagent like 0.2 M zinc sulfate.[8]

  • SPE Cartridge Conditioning: C18 SPE cartridges are conditioned sequentially with methanol and water.[8]

  • Sample Loading and Washing: The supernatant from the pre-treated sample is loaded onto the conditioned SPE cartridge. The cartridge is then washed with water followed by a 25% methanol in water solution to remove interfering substances.[8]

  • Elution: The analytes (Salmeterol and this compound) are eluted from the cartridge with acetonitrile.[8]

  • Drying and Reconstitution: The eluate is dried under a stream of nitrogen at 40°C. The dried residue is reconstituted in a solution compatible with the initial mobile phase conditions for LC-MS/MS analysis.[8]

2. Liquid Chromatography (LC) Conditions

The chromatographic separation is essential to resolve the analyte from other matrix components.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is frequently used, for instance, a Discovery C18 or a Phenomenex Kinetex C18.[7][8]

  • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., 0.1 mM ammonium trifluoroacetate) and an organic phase (e.g., acetonitrile).[7]

  • Flow Rate: A typical flow rate is around 0.3 mL/min.[8]

  • Injection Volume: A small injection volume, such as 10-15 µL, is used.[7][8]

3. Mass Spectrometry (MS/MS) Conditions

Tandem mass spectrometry provides high selectivity and sensitivity for quantification.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for Salmeterol.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Salmeterol and this compound. A common mass transition for Salmeterol is 415.900→232.200.[7] this compound, being a deuterated analog, will have a different mass transition which is used for internal standardization.[11]

Determination of LOD and LOQ

There are several approaches to determine the LOD and LOQ of an analytical method.

  • Signal-to-Noise (S/N) Ratio: This is a common method for instrumental analysis. The LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[5][6]

  • Calibration Curve Method: This method is based on the standard deviation of the response and the slope of the calibration curve. The formulas are:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)[5][12]

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)[5][12]

Experimental Workflow Diagram

The following diagram illustrates the key steps in determining the LOD and LOQ for Salmeterol using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_determination LOD & LOQ Determination spike Spike Blank Matrix with Salmeterol & this compound prepare_calibrators Prepare Calibration Standards & QCs spike->prepare_calibrators Serial Dilutions extract Solid Phase Extraction (SPE) prepare_calibrators->extract inject Inject Extracted Samples extract->inject acquire Acquire Data (MRM Mode) inject->acquire process Process Data (Peak Integration) acquire->process calibration Generate Calibration Curve process->calibration calculate Calculate LOD & LOQ (S/N or Calibration Stats) calibration->calculate validate Validate LOD & LOQ (Analyze Spiked Samples) calculate->validate

Caption: Experimental workflow for LOD and LOQ determination.

This guide provides a foundational understanding and practical approach for determining the limits of detection and quantification for Salmeterol using this compound as an internal standard. For specific applications, method validation should always be performed according to the relevant regulatory guidelines, such as those from the U.S. Food and Drug Administration (USFDA) or the International Council for Harmonisation (ICH).[7][13]

References

The Crucial Role of a Deuterated Internal Standard in the Accurate Quantification of Salmeterol Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of analytical methodologies for researchers, scientists, and drug development professionals.

In the realm of pharmacokinetic and drug metabolism studies, the precision and accuracy of analytical methods are paramount. This is particularly true for inhaled drugs like Salmeterol, where systemic concentrations are often exceedingly low, posing a significant challenge for quantification. This guide provides a comparative overview of methodologies for studying Salmeterol metabolism, emphasizing the superior performance of using a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Salmeterol, a long-acting beta-2 adrenergic agonist, is extensively metabolized in the liver, primarily through aliphatic oxidation by the cytochrome P450 enzyme CYP3A4, leading to the formation of α-hydroxysalmeterol.[1][2][3] Accurate measurement of both the parent drug and its metabolite is critical for understanding its pharmacokinetic profile and potential drug-drug interactions.

Comparative Analysis of Analytical Performance

The use of a stable isotope-labeled internal standard, such as Salmeterol-d3, is the gold standard for quantitative bioanalysis. It closely mimics the analyte's behavior during sample preparation and ionization in the mass spectrometer, effectively compensating for matrix effects and variability. This leads to significantly improved precision and accuracy compared to methods using a structural analog as an internal standard or no internal standard at all.

Below is a summary of typical performance data for an LC-MS/MS method for Salmeterol quantification utilizing a deuterated internal standard.

Table 1: Intra-day and Inter-day Precision and Accuracy for Salmeterol Quantification using a Deuterated Internal Standard

AnalyteNominal Concentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Salmeterol1.010 (LLOQ)5.898.56.299.0
2.986 (Low QC)4.5101.25.1100.5
78.456 (Mid QC)3.299.54.099.8
191.480 (High QC)2.8100.83.5100.2

Data synthesized from a validated LC-MS/MS method for the simultaneous quantification of Fluticasone and Salmeterol.[4] LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Alternative Approaches and Their Limitations:

  • Structural Analog Internal Standard: While more cost-effective than a deuterated standard, a structural analog may exhibit different extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte. This can lead to increased variability and reduced accuracy.

  • No Internal Standard (External Calibration): This approach is highly susceptible to matrix effects and variations in instrument performance, making it unsuitable for reliable quantitative bioanalysis of low-concentration analytes like Salmeterol in complex biological matrices.

Experimental Protocols

Herein lies a detailed methodology for an in vitro study of Salmeterol metabolism using human liver microsomes and quantification by LC-MS/MS with a deuterated internal standard.

In Vitro Metabolism of Salmeterol in Human Liver Microsomes
  • Materials:

    • Salmeterol

    • This compound (internal standard)

    • Pooled Human Liver Microsomes (HLMs)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Water (LC-MS grade)

  • Incubation Procedure:

    • Prepare a stock solution of Salmeterol in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the Salmeterol stock solution to a final concentration relevant for the study.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the this compound internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Quantification
  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant from the incubation onto the cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute Salmeterol and its metabolite with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Parameters:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 column (e.g., Discovery C18).[4]

      • Mobile Phase: A gradient of 0.1mM ammonium trifluoroacetate in water and acetonitrile.[4]

      • Flow Rate: Optimized for the specific column dimensions.

      • Injection Volume: Typically 15 µL.[4]

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Salmeterol: e.g., m/z 415.9 → 232.2[4]

        • α-hydroxysalmeterol: To be determined by infusion of a standard.

        • This compound: e.g., m/z 419.3 → 235.2

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Salmeterol_Metabolism_Pathway Salmeterol Salmeterol CYP3A4 CYP3A4 (Liver Microsomes) Salmeterol->CYP3A4 Aliphatic Oxidation alpha_hydroxy α-hydroxysalmeterol (Major Metabolite) CYP3A4->alpha_hydroxy Elimination Fecal Elimination alpha_hydroxy->Elimination

Figure 1: Metabolic pathway of Salmeterol.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_extraction Sample Preparation cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate NADPH NADPH System NADPH->Incubate Salmeterol_drug Salmeterol Salmeterol_drug->Incubate Quench Quench with ACN + this compound (IS) Incubate->Quench SPE Solid Phase Extraction (SPE) Quench->SPE Evap Evaporate & Reconstitute SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data

Figure 2: Experimental workflow for Salmeterol metabolism study.

References

Safety Operating Guide

Personal protective equipment for handling Salmeterol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling and disposal of Salmeterol-d3. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

This compound is an organic compound intended for laboratory research purposes.[1] While specific hazard data for the deuterated form is limited, the parent compound, Salmeterol, is a potent long-acting β2-adrenergic receptor agonist. Therefore, this compound should be handled with care, assuming it has similar pharmacological activity. The Safety Data Sheet (SDS) indicates that it may be harmful if inhaled, absorbed through the skin, or swallowed, and may cause respiratory tract, skin, and eye irritation.[1]

Hazard and Safety Ratings:

Classification SystemRatingInterpretation
HMIS (Hazardous Materials Identification System) Health: 0, Fire: 0, Reactivity: 0According to one SDS, this compound (xinafoate) has a low hazard rating in all categories.[2]
NFPA (National Fire Protection Association) Health: 0, Fire: 0, Reactivity: 0Consistent with the HMIS rating, the NFPA diamond for this compound (xinafoate) indicates minimal hazard.[2]
WHMIS (Workplace Hazardous Materials Information System) Not WHMIS controlledThe available SDS states that this compound is not a controlled substance under WHMIS.[1]

Engineering Controls

To minimize exposure, engineering controls are the primary line of defense. For potent compounds, a combination of containment solutions is often necessary.

  • Ventilation: Use process enclosures, local exhaust ventilation (LEV), or other engineering controls to maintain airborne levels below recommended exposure limits.[1] A certified chemical fume hood is recommended for all manipulations of this compound powder.

  • Containment: For weighing and transferring powder, a ventilated balance enclosure (VBE) or a glovebox provides a higher level of containment and is recommended. For highly potent compounds, closed-system transfers using technologies like split butterfly valves or isolators are best practice.[3][4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentStandard
Respiratory NIOSH/MSHA-approved respiratorRequired when engineering controls are insufficient or when handling large quantities. A powered air-purifying respirator (PAPR) may be necessary for highly potent compounds.[1][4]
Hands Chemical-resistant gloves (e.g., Nitrile)Inspect gloves before use. Dispose of contaminated gloves properly.[5]
Eyes Safety glasses with side shields or gogglesEuropean standard EN 166 is a common benchmark.[5]
Body Laboratory coat, long-sleeved clothingA disposable lab coat is recommended to prevent contamination of personal clothing.[6]

Standard Operating Procedures

The following are step-by-step protocols for common laboratory procedures involving this compound.

4.1. Weighing and Handling of this compound Powder

This workflow outlines the essential steps for safely weighing and handling solid this compound.

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_area Prepare work area in fume hood/VBE prep_ppe->prep_area prep_equipment Gather all necessary equipment prep_area->prep_equipment weigh_tare Tare weighing vessel on analytical balance prep_equipment->weigh_tare Proceed to weighing weigh_transfer Carefully transfer powder to vessel weigh_tare->weigh_transfer weigh_record Record the final weight weigh_transfer->weigh_record cleanup_decontaminate Decontaminate all surfaces weigh_record->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of waste in designated container cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Workflow for Weighing this compound Powder

Experimental Protocol: Weighing this compound

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly.

    • Cover the work surface with absorbent paper.

    • Assemble all necessary items: spatula, weighing paper or vessel, and a container for waste.

  • Weighing:

    • Place the weighing vessel on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound powder to the vessel, avoiding the creation of dust.

    • Once the target weight is achieved, securely close the primary container of this compound.

    • Record the weight.

  • Cleanup:

    • Wipe down the spatula and any other utensils used.

    • Clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) to decontaminate.

    • Dispose of all contaminated materials (weighing paper, gloves, absorbent paper) in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an emergency, follow these procedures.

5.1. Spill Response

Spill_Response start Spill Occurs evacuate Evacuate immediate area Alert others start->evacuate assess Assess the spill (size and nature) evacuate->assess ppe Don appropriate PPE (if not already wearing) assess->ppe contain Cover with absorbent material ppe->contain cleanup Sweep up solid material Place in sealed container contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste as hazardous decontaminate->dispose report Report the incident dispose->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salmeterol-d3
Reactant of Route 2
Salmeterol-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.